Product packaging for Luteolin-4'-o-glucoside(Cat. No.:)

Luteolin-4'-o-glucoside

Cat. No.: B1233896
M. Wt: 448.4 g/mol
InChI Key: UHNXUSWGOJMEFO-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin-4'-O-beta-D-glucopyranoside is a glycosyloxyflavone that is luteolin substituted by a beta-D-glucopyranosyl residue at position 4' via a glycosidic linkage. It has been isolated from Olea europaea. It has a role as a plant metabolite. It is a glycosyloxyflavone, a monosaccharide derivative, a beta-D-glucoside and a trihydroxyflavone. It derives from a luteolin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1233896 Luteolin-4'-o-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

UHNXUSWGOJMEFO-QNDFHXLGSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

luteolin 4'-O-glucoside

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Luteolin-4'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, anti-hyperuricemic, and anticancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. A significant portion of its activity is also attributed to its aglycone, luteolin, which is formed upon hydrolysis.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.

  • Inhibition of Interleukin-5 (IL-5): A key mechanism of its anti-inflammatory action is the direct inhibition of IL-5, a critical cytokine in the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation. This compound has been shown to inhibit IL-5 bioactivity with a half-maximal inhibitory concentration (IC50) of 3.7 μM[1].

  • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit the activation of NF-κB. This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6.

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Luteolin has been observed to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway, thereby inhibiting downstream inflammatory responses.

Antioxidant Activity

This compound and luteolin contribute to cellular antioxidant defense through both direct and indirect mechanisms.

  • Direct Radical Scavenging: The flavonoid structure of luteolin allows it to directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

  • Activation of the Nrf2 Pathway: A key indirect antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Luteolin and its glycosides induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), enhancing the cell's capacity to combat oxidative stress.

Anti-hyperuricemic and Anti-gout Activity

This compound has demonstrated efficacy in preclinical models of hyperuricemia and gout, primarily through its inhibitory effect on a key enzyme in purine metabolism.

  • Inhibition of Xanthine Oxidase (XO): Xanthine oxidase is the enzyme responsible for the final two steps of purine metabolism, leading to the production of uric acid. Luteolin has been identified as a competitive inhibitor of xanthine oxidase, thereby reducing the production of uric acid.

Anticancer Activity

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activities of this compound and its aglycone, luteolin.

Target Compound Activity Value Reference
Interleukin-5 (IL-5)This compoundInhibition (IC50)3.7 µM[1]
Enzyme Compound Inhibition Type Kinetic Parameter (Ki) Reference
Xanthine OxidaseLuteolinCompetitive1.9 ± 0.7 μM

Note: While this compound is reported to have cytotoxic activity against NCI-H929, U266, and OPM2 cell lines, specific IC50 values were not found in the reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cancer cells.

  • Cell Lines: NCI-H929, U266, OPM2 (Multiple Myeloma).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Interleukin-5 (IL-5) Bioactivity Assay

This assay measures the inhibitory effect of a compound on the biological activity of IL-5, often using an IL-5-dependent cell line.

  • Cell Line: A cell line that proliferates in response to IL-5 (e.g., TF-1 cells).

  • Procedure:

    • Culture the IL-5-dependent cells in the presence of a suboptimal concentration of recombinant IL-5.

    • Add varying concentrations of this compound to the cell cultures.

    • Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

    • Assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of a radioactive tracer like [3H]-thymidine.

    • Calculate the percentage of inhibition of IL-5-induced proliferation and determine the IC50 value.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

  • Enzyme: Purified xanthine oxidase.

  • Substrate: Xanthine.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound (this compound or luteolin) at various concentrations.

    • Initiate the reaction by adding xanthine oxidase.

    • Monitor the formation of uric acid by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm) over time using a spectrophotometer.

    • Calculate the percentage of inhibition of xanthine oxidase activity and determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

NF-κB Activation Assay (Reporter Gene Assay)

This assay quantifies the activation of the NF-κB signaling pathway.

  • Cell Line: A cell line transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Procedure:

    • Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS or TNF-α) in the presence or absence of this compound.

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

Western Blot Analysis for MAPK Pathway

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Line: Any relevant cell line (e.g., macrophages, cancer cells).

  • Procedure:

    • Treat cells with a stimulus (e.g., LPS) with or without pre-treatment with this compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38) and total MAPK proteins as loading controls.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system. A reduction in the phosphorylated protein levels indicates inhibition of the pathway.

Nrf2 Nuclear Translocation Assay

This assay determines the activation of the Nrf2 pathway by assessing the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Method 1: Immunofluorescence Microscopy:

    • Treat cells with this compound.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased nuclear fluorescence indicates Nrf2 activation.

  • Method 2: Western Blot of Nuclear and Cytoplasmic Fractions:

    • Treat cells with this compound.

    • Separate the nuclear and cytoplasmic fractions of the cells.

    • Perform Western blot analysis on both fractions using an anti-Nrf2 antibody. An increase in Nrf2 protein in the nuclear fraction indicates activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Luteolin_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_hyperuricemia Anti-hyperuricemic Pathway LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR IKK IKK TLR4_TNFR->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4_TNFR->MAPK_pathway IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) nucleus_inflammation Nucleus NFkB->nucleus_inflammation translocates inflammatory_genes Inflammatory Genes (TNF-α, IL-6) Luteolin_glucoside_inflammation This compound Luteolin_glucoside_inflammation->IKK Luteolin_glucoside_inflammation->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 AP1->nucleus_inflammation translocates Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation nucleus_antioxidant Nucleus Nrf2->nucleus_antioxidant translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates Luteolin_glucoside_antioxidant This compound Luteolin_glucoside_antioxidant->Keap1 Purines Purines Xanthine Xanthine Purines->Xanthine metabolism Uric_Acid Uric Acid Xanthine->Uric_Acid oxidation XO Xanthine Oxidase Luteolin_glucoside_hyperuricemia This compound Luteolin_glucoside_hyperuricemia->XO

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start: Hypothesis Generation in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity mechanism Mechanistic Assays in_vitro->mechanism data_analysis Data Analysis and IC50 Determination cytotoxicity->data_analysis anti_inflammatory_assays Anti-inflammatory Assays (IL-5, NF-κB, MAPK) mechanism->anti_inflammatory_assays antioxidant_assays Antioxidant Assays (Nrf2 activation) mechanism->antioxidant_assays enzyme_inhibition Enzyme Inhibition Assays (Xanthine Oxidase) mechanism->enzyme_inhibition anti_inflammatory_assays->data_analysis antioxidant_assays->data_analysis enzyme_inhibition->data_analysis in_vivo In Vivo Studies (Animal Models) data_analysis->in_vivo conclusion Conclusion and Future Directions in_vivo->conclusion

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a promising natural compound with a well-defined, multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and purine metabolism provides a strong scientific basis for its potential therapeutic applications in a range of diseases. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to facilitate further research into this compound and accelerate its translation from preclinical findings to potential clinical use. Further investigation into its anticancer properties, particularly the determination of specific IC50 values in relevant cancer cell lines, is a crucial next step in fully elucidating its therapeutic potential in oncology.

References

Luteolin-4'-o-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside, a flavonoid glycoside, is a naturally occurring bioactive compound that has garnered significant interest within the scientific community. As a derivative of luteolin, it is anticipated to possess a range of pharmacological properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information is tailored for professionals in research, and drug development, offering a foundation for further investigation and application of this promising phytochemical.

Natural Sources of this compound

This compound is found in a variety of plant species. While the aglycone, luteolin, is widespread, the specific 4'-o-glucoside conjugate has been definitively identified in a more select group of plants. The most prominent and well-documented source is the leaves of the olive tree (Olea europaea).

Primary Botanical Sources
  • Olea europaea L. (Olive) : The leaves of the olive tree are a rich and commercially viable source of this compound.[1] Numerous studies have confirmed its presence in various olive cultivars.

  • Leontodon saxatilis Lam. (Lesser Hawkbit) : This perennial plant has been reported to contain this compound.

  • Saussurea medusa Maxim. (Snow Lotus) : A high-altitude flowering plant used in traditional medicine, also identified as a source.

  • Kummerowia striata (Thunb.) Schindl. (Japanese Clover) : This legume is another confirmed natural source of the compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The most comprehensive quantitative data is available for Olea europaea.

Plant SourcePlant PartCultivar(s)Concentration (mg/g of fresh weight)Reference
Olea europaea L.Leaves & DrupesKoroneiki, Lianolia Kerkyras, Mastoidis, Adramytini, Megaritiki, Gaidourelia, Kalamata, Konservolia, Chalkidiki0.07 - 1.60[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for flavonoid glycoside isolation, with a focus on Olea europaea leaves as the starting material.

Experimental Workflow

Isolation_Workflow start Plant Material (Dried & Powdered Olive Leaves) extraction Extraction (e.g., Ultrasound-Assisted Extraction with 70% Ethanol) start->extraction filtration Filtration & Concentration (Removal of solid residues and solvent) extraction->filtration fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) filtration->fractionation column_chromatography Column Chromatography (e.g., Sephadex LH-20) fractionation->column_chromatography purification Preparative HPLC (C18 column) column_chromatography->purification characterization Structural Characterization (HPLC, LC-MS, NMR) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

2.2.1. Extraction

  • Objective: To extract crude phenolic compounds, including this compound, from the plant matrix.

  • Method: Ultrasound-Assisted Extraction (UAE)

    • Weigh 100 g of dried, powdered olive leaves.

    • Suspend the powder in 1 L of 70% (v/v) aqueous ethanol.

    • Place the suspension in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

2.2.2. Fractionation

  • Objective: To partition the crude extract to enrich the flavonoid glycoside fraction.

  • Method: Liquid-Liquid Extraction

    • Dissolve the crude extract in 500 mL of distilled water.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract successively with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane fractions.

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure. This fraction will be enriched in flavonoid glycosides.

2.2.3. Column Chromatography

  • Objective: To separate this compound from other compounds in the enriched fraction.

  • Method: Sephadex LH-20 Gel Filtration Chromatography

    • Prepare a Sephadex LH-20 column (e.g., 5 cm diameter x 50 cm length) and equilibrate with methanol.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Load the sample onto the column.

    • Elute the column with a gradient of methanol in water (e.g., starting with 20% methanol and gradually increasing to 100% methanol).

    • Collect fractions of 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v) and visualizing under UV light (365 nm).

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

    • Concentrate the pooled fractions to dryness.

2.2.4. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve high purity of this compound.

  • Method: Reversed-Phase HPLC

    • Dissolve the partially purified fraction from the Sephadex LH-20 column in the mobile phase.

    • Inject the solution onto a preparative C18 HPLC column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 15% acetonitrile, increasing to 30% over 40 minutes.

    • Monitor the elution at a wavelength of 350 nm.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): For unambiguous structural elucidation.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the biological activities of the aglycone, luteolin, specific studies on this compound are less abundant. It is generally hypothesized that the glycoside acts as a pro-drug, being hydrolyzed to luteolin in vivo to exert its effects. The primary signaling pathways modulated by luteolin, and therefore potentially by this compound following metabolism, include the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Luteolin has been shown to inhibit this pathway in various cancer cell lines.

PI3K_Akt_Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Luteolin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Luteolin has been observed to modulate the MAPK cascade, often leading to the induction of apoptosis in cancer cells.[3]

MAPK_Pathway Luteolin Luteolin Raf Raf Luteolin->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Altered Gene Expression (e.g., Apoptosis) TranscriptionFactors->GeneExpression

Caption: Luteolin's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Luteolin has demonstrated potent anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Pathway Luteolin Luteolin IKK IKK Luteolin->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB NF-κB NFkB_nucleus NF-κB (Active) NFkB_IkB->NFkB_nucleus IκB degradation leads to NF-κB nuclear translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a readily available flavonoid glycoside, with olive leaves being a particularly abundant source. The isolation and purification of this compound can be achieved through a combination of extraction and chromatographic techniques. While the biological activities of its aglycone, luteolin, are well-documented, further research is imperative to elucidate the specific pharmacological effects and mechanisms of action of this compound itself. Such studies will be crucial for its potential development as a therapeutic agent in the pharmaceutical and nutraceutical industries. Future investigations should focus on the direct interaction of this compound with cellular targets and its pharmacokinetic profile to better understand its therapeutic potential.

References

A Technical Guide to Luteolin-4'-o-glucoside as an Interleukin-5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-5 (IL-5) is a critical cytokine that governs the maturation, recruitment, and survival of eosinophils, making it a key driver in the pathophysiology of eosinophil-associated inflammatory diseases such as allergic asthma.[1][2][3] The therapeutic targeting of IL-5 has proven to be a successful strategy in managing these conditions.[2][4] Luteolin-4'-o-glucoside (also known as Cynaroside), a naturally occurring flavone glycoside, has been identified as a potent inhibitor of IL-5 bioactivity.[1][5] This document provides a comprehensive technical overview of its inhibitory effects, supported by quantitative data, detailed experimental protocols, and illustrations of the relevant biological pathways. The data presented herein establishes this compound as a promising candidate for further investigation in the development of novel anti-inflammatory and anti-allergic therapies.

Introduction to Interleukin-5 and Eosinophilic Inflammation

Interleukin-5 is a hematopoietic cytokine produced primarily by T helper 2 (Th2) cells and group 2 innate lymphoid cells (ILC2s).[4] Its primary function is to regulate the lifecycle of eosinophils—a type of white blood cell implicated in allergic inflammation and host defense against parasites.[1][2] IL-5 stimulates the proliferation and differentiation of eosinophil precursors in the bone marrow, promotes their release into the bloodstream, and enhances their activation and survival at sites of inflammation.[3][4] Dysregulated or excessive IL-5 production leads to eosinophilia, a hallmark of numerous allergic conditions, including asthma, atopic dermatitis, and eosinophilic esophagitis.[2] Therefore, inhibiting the biological activity of IL-5 is a validated therapeutic approach to mitigate the effects of eosinophil-driven inflammation.

This compound: A Flavonoid Inhibitor

This compound is a flavonoid found in various medicinal plants, including Kummerowia striata.[1] Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-oxidant and anti-inflammatory properties.[6][7] Luteolin, the aglycone of this glucoside, has been extensively studied for its ability to modulate key inflammatory signaling pathways, including those involving nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription 3 (STAT3).[8][9] Research has specifically identified this compound as a direct and potent inhibitor of IL-5 bioactivity, distinguishing it as a molecule of significant interest for therapeutic development.[1][5][10]

Quantitative Analysis of IL-5 Inhibition

The inhibitory effect of this compound on IL-5 bioactivity has been quantified in vitro. The compound demonstrates a clear dose-dependent relationship.

Dose-Dependent Inhibition of IL-5 Bioactivity

The efficacy of this compound was evaluated by its ability to inhibit the proliferation of an IL-5-dependent B-lymphocyte cell line. The results show a potent, concentration-dependent inhibitory effect.[1][5]

Concentration (µM)Inhibition of IL-5 Bioactivity (%)
3095%
1579%
7.560%
3.854%
1.929%

Data sourced from studies on IL-5-dependent cell lines.[1][5]

Comparative Potency Against Other Flavonoids

When compared to other structurally related flavonoids, this compound exhibits superior potency in inhibiting IL-5 bioactivity, as indicated by its significantly lower half-maximal inhibitory concentration (IC50) value.[1][5]

CompoundIC50 (µM)
This compound 3.7
Cosmosiin14.2
Apigenin16.4
Luteolin18.7
Quercimeritrin27.3
Kaempferol30.0

IC50 values represent the concentration required to achieve 50% inhibition of IL-5 bioactivity.[1][5][10]

Mechanism of Action and Signaling Pathways

The IL-5 Signaling Cascade

IL-5 initiates its biological effects by binding to a specific receptor complex on the surface of eosinophils and B-cell progenitors. This complex consists of an alpha subunit (IL-5Rα) that confers binding specificity and a common beta subunit (βc) shared with the receptors for IL-3 and GM-CSF, which is responsible for signal transduction.[4][11] Binding of IL-5 leads to the activation of the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes essential for eosinophil survival, proliferation, and activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL5R IL-5 Receptor (IL-5Rα + βc) JAK2_inactive JAK2 (Inactive) IL5R->JAK2_inactive IL5R->JAK2_inactive Activates JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Phosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active STAT5-P STAT5_dimer STAT5-P Dimer STAT5_active->STAT5_dimer Dimerization Gene Target Gene Transcription STAT5_dimer->Gene Translocation Eosinophil Eosinophil Survival, Proliferation, Activation Gene->Eosinophil Leads to IL5 IL-5 Cytokine IL5->IL5R Binding

Canonical IL-5 Signaling Pathway
Proposed Inhibitory Mechanism of this compound

The experimental data indicate that this compound inhibits the bioactivity of IL-5 rather than its production.[1][5] This suggests that the compound interferes with the ability of IL-5 to successfully engage its receptor and initiate the downstream signaling cascade. The precise mechanism may involve direct binding to IL-5, thereby preventing its interaction with IL-5Rα, or allosteric modulation of the receptor complex itself. By blocking this initial step, all subsequent signaling events, including JAK-STAT activation, are prevented. This effectively neutralizes the pro-eosinophilic effects of IL-5.

G cluster_inhibition IL5 IL-5 IL5->Block L4G This compound L4G->Block IL5R IL-5 Receptor Downstream Downstream Signaling (JAK-STAT Pathway) IL5R->Downstream Block->IL5R Inhibition INHIBITION G cluster_treatment Treatment Groups start Start: IL-5 Dependent Cells plate Plate Cells in 96-Well Format start->plate add_L4G Add this compound (Serial Dilutions) plate->add_L4G add_vehicle Add Vehicle Control plate->add_vehicle stimulate Add Constant IL-5 to All Wells (Except Negative Control) add_L4G->stimulate add_vehicle->stimulate incubate Incubate for 48-72 hours stimulate->incubate measure Add Proliferation Reagent (e.g., MTT) & Incubate incubate->measure read Read Absorbance (Microplate Reader) measure->read analyze Calculate % Inhibition Determine IC50 Value read->analyze

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Luteolin-4'-o-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-4'-o-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The primary anti-inflammatory effects of this compound and its aglycone, luteolin, are mediated through the inhibition of key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators such as Interleukin-5 (IL-5), nitric oxide (NO), and prostaglandin E2 (PGE2). This document serves as a resource for researchers aiming to understand and harness the therapeutic potential of this compound in the development of novel anti-inflammatory agents.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways and suppressing the expression and activity of key inflammatory mediators. While much of the mechanistic work has been performed on its aglycone, luteolin, studies on various luteolin glycosides, including this compound and the closely related Luteolin-7-O-glucoside, reveal a consistent pattern of activity. The glycosidic form is known to be partly absorbed and remain biologically active, while also being hydrolyzed by gut bacteria into the potent aglycone, luteolin.[1]

Inhibition of Pro-inflammatory Mediators

A primary mechanism of this compound is the inhibition of pro-inflammatory cytokines and enzymes responsible for synthesizing inflammatory molecules.

  • Interleukin-5 (IL-5): this compound is a potent inhibitor of IL-5, a key cytokine in eosinophilia-associated allergic inflammation.[2] Its ability to suppress IL-5 bioactivity is significantly higher than that of its own aglycone, luteolin, and other related flavonoids.[2]

  • iNOS and COX-2: The aglycone, luteolin, and its glycosides effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This action reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators in the inflammatory response.[4][5] The inhibition is attributed to the suppression of iNOS and COX-2 protein expression rather than direct enzymatic inhibition.[4]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Luteolin and its glycosides significantly inhibit the production and expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in various inflammatory models.[3][6][7]

Modulation of Key Signaling Pathways

The regulation of inflammatory gene expression is controlled by upstream signaling pathways, which are primary targets for this compound and its derivatives.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Luteolin glycosides have been shown to impede NF-κB activation.[7][9] The aglycone, luteolin, achieves this by blocking the degradation of the inhibitory protein IκB-α, which prevents the nuclear translocation of the active NF-κB p65 subunit.[3] This blockade halts the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[3][8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[10][11] Luteolin and its glycosides have been shown to inhibit the phosphorylation, and thus activation, of p38 and JNK.[1] This inhibition contributes to the downstream suppression of transcription factors like AP-1 and subsequent inflammatory gene expression.[12][13]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is an important upstream regulator of NF-κB activation.[9] Both luteolin and its glycosides inhibit the phosphorylation of Akt in a dose-dependent manner, disrupting the signal transmission that leads to inflammation.[9]

Quantitative Bioactivity Data

The anti-inflammatory potency of this compound has been quantified in several studies. The data is summarized in the tables below for clear comparison.

Table 1: IC50 Values of this compound and Related Flavonoids on IL-5 Bioactivity

Compound IC50 Value (µM) Reference
This compound 3.7 [2][14]
Cosmosiin 14.2 [2]
Apigenin 16.4 [2]
Luteolin 18.7 [2]
Quercimeritrin 27.3 [2]

| Kaempferol | 30.0 |[2] |

Data from a study measuring the inhibition of Interleukin-5 bioactivity.

Table 2: Dose-Dependent Inhibition of IL-5 Bioactivity by this compound

Concentration (µM) Inhibition (%) Reference
30.0 95 [2]
15.0 79 [2]
7.5 60 [2]
3.8 54 [2]

| 1.9 | 29 |[2] |

Data from a study measuring the inhibition of Interleukin-5 bioactivity.

Table 3: Comparative IC50 Values for NO and PGE2 Inhibition (Luteolin vs. Luteolin-7-O-glucoside)

Compound IC50 for NO Inhibition (µM) IC50 for PGE2 Inhibition (µM) Reference
Luteolin 13.9 7.4 [5]

| Luteolin-7-O-glucoside | 22.7 | 15.0 |[5] |

This table provides context, showing that the aglycone (luteolin) is generally more potent than its glycoside form in inhibiting NO and PGE2 in LPS-stimulated RAW 264.7 cells.[5]

Key Experimental Protocols

The following protocols outline the standard methodologies used to evaluate the anti-inflammatory properties of this compound in vitro.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the general workflow for assessing the effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[15]

  • Cell Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/Griess assays, 24-well for ELISA, 6-well for Western blot/RT-PCR) and allowed to adhere for 12-24 hours.[15]

  • Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[15][16]

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for a specified period (e.g., 18-24 hours).[15][16]

  • Sample Collection: After incubation, the cell culture supernatant is collected for analysis of NO, PGE2, and cytokines. The cell lysates are harvested for Western blot or RT-PCR analysis.

G cluster_setup Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_supernatant Supernatant Analysis cluster_lysate Lysate Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Collect_S Collect Supernatant Incubate->Collect_S Collect_C Collect Cell Lysate Incubate->Collect_C Griess Griess Assay (NO) Collect_S->Griess ELISA_cyto ELISA (Cytokines, PGE2) Collect_S->ELISA_cyto Western Western Blot Collect_C->Western RT_PCR RT-PCR Collect_C->RT_PCR G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p_IKK p-IKK IKK->p_IKK IkBa_NFkB IκBα-p65/p50 p_IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB releases [ubiquitination\n& degradation] [ubiquitination & degradation] p_IkBa->[ubiquitination\n& degradation] NFkB_nuc p65/p50 NFkB->NFkB_nuc translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription Luteolin Luteolin Glycosides Luteolin->p_IKK inhibits Luteolin->NFkB_nuc inhibits G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKKK MAPKKK TLR4->MAPKKK Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt NFkB_path NF-κB Pathway Activation p_Akt->NFkB_path p38 p38 MAPKKK->p38 activates JNK JNK MAPKKK->JNK activates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 p_JNK->AP1 Inflammation Inflammation AP1->Inflammation NFkB_path->Inflammation Luteolin Luteolin Glycosides Luteolin->p_Akt inhibits Luteolin->p_p38 inhibits Luteolin->p_JNK inhibits

References

Luteolin-4'-O-glucoside in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Luteolin-4'-O-glucoside, a flavonoid O-glycoside, is a significant bioactive compound found in various plants, including several used in Traditional Chinese Medicine (TCM). It is a glycosylated form of luteolin, where a glucose molecule is attached at the 4'-hydroxyl group of the luteolin aglycone. This structural modification influences its solubility, bioavailability, and metabolic fate. In TCM, herbs containing this compound have been used for centuries to address a range of ailments. Modern pharmacological research is now elucidating the molecular mechanisms behind these traditional applications, revealing a spectrum of activities including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This guide provides an in-depth technical overview of this compound, focusing on its role in TCM, its pharmacological properties, and the experimental methodologies used to investigate its effects.

Presence and Traditional Uses in TCM

While not documented as an isolated compound in classical TCM texts, this compound is a key constituent of several medicinal plants with a long history of use. The therapeutic actions of these herbs in TCM often correlate with the scientifically validated properties of this flavonoid.

  • Gnaphalium affine D. Don (鼠麴草, Shǔ Qū Cǎo): In TCM, this herb is used to treat coughs, resolve phlegm, and alleviate rheumatic pain. It is considered a folk medicine for managing conditions like hyperuricemia and gout.

  • Elsholtzia rugulosa Hemsl. (香薷, Xiāng Rú): Traditionally used to induce sweating, relieve summer-heat, and resolve dampness.

  • Cuminum cyminum L. (孜然, Zī Rán): Used in TCM to warm the middle jiao, disperse cold, and alleviate pain, particularly in the digestive system.

  • Arachis hypogaea L. (Peanut Shell, 花生殼, Huā Shēng Ké): The shell of the peanut, often considered a waste product, is a rich source of luteolin and its glycosides. While not a mainstream TCM herb, its extracts are explored for their health benefits.

  • Kummerowia striata Thunb.: This plant has been identified as a source of this compound with potent anti-inflammatory properties.

  • Lonicera japonica (Honeysuckle, 金銀花, Jīn Yín Huā): A major herb in TCM for clearing heat and resolving toxicity, known to contain luteolin.

The traditional applications of these herbs, such as clearing heat and resolving inflammation, align with the potent anti-inflammatory and antioxidant activities of this compound demonstrated in modern research.

Pharmacological Activities and Molecular Mechanisms

This compound and its aglycone, luteolin, exhibit a wide range of pharmacological effects by modulating key cellular signaling pathways.

Anti-inflammatory and Anti-Allergic Activity

This compound demonstrates significant anti-inflammatory effects. It has been shown to be a potent inhibitor of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. It also alleviates inflammation in models of acute gouty arthritis by reducing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). The underlying mechanisms for luteolin and its glycosides involve the downregulation of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).

NF-kB Signaling Pathway Inhibition by this compound NF-κB Pathway Inhibition cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, MSU Crystal) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2) Luteolin This compound Luteolin->IKK Inhibits Phosphorylation NFkB_n NF-κB NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-hyperuricemic Activity

This compound has demonstrated significant potential in managing hyperuricemia and gout. It exerts its effects through a dual mechanism: inhibiting xanthine oxidase (XO), the key enzyme in uric acid production, and downregulating the expression of renal urate transporter 1 (mURAT1), which is responsible for the reabsorption of uric acid in the kidneys. This combined action leads to both decreased production and increased excretion of uric acid.

Anti-hyperuricemic Mechanism of this compound Dual Mechanism for Lowering Uric Acid cluster_kidney Kidney Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Xanthine Xanthine XO2 Xanthine Oxidase (XO) UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Kidney Kidney Tubule mURAT1 mURAT1 Transporter Reabsorption Uric Acid Reabsorption mURAT1->Reabsorption Excretion Uric Acid Excretion Luteolin This compound Luteolin->XO1 Luteolin->XO2 Luteolin->mURAT1 Inhibits Expression UricAcid_k Uric Acid in filtrate UricAcid_k->mURAT1 UricAcid_k->Excretion

Caption: Dual anti-hyperuricemic action of this compound.

Antioxidant Activity

Luteolin and its glycosides are potent antioxidants. Their activity stems from their chemical structure, which allows them to scavenge reactive oxygen species (ROS). Beyond direct scavenging, they also enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.

Nrf2-Mediated Antioxidant Pathway Nrf2 Antioxidant Pathway Activation cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 activates transcription Luteolin This compound Luteolin->Keap1 Inhibits Nrf2 binding Nrf2_n Nrf2 Nrf2_n->ARE binds

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Anticancer Activity

This compound and its aglycone exhibit anticancer properties against various cancer cell lines. Their mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Activating intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Inhibiting pro-survival pathways like PI3K/Akt and STAT3.

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of this compound and related flavonoids.

Table 1: Inhibitory Activity on Interleukin-5 (IL-5)

CompoundIC₅₀ (µM)
This compound 3.7
Cosmosiin14.2
Apigenin16.4
Luteolin18.7
Quercimeritrin27.3
Kaempferol30.0

Table 2: Effects on Hyperuricemia and Gouty Arthritis Model in Mice

Treatment Group (50 mg/kg)Serum Uric Acid (µmol/L)Paw Swelling (mm)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Model Control285.6 ± 21.31.85 ± 0.12215.4 ± 18.7158.2 ± 15.1
Luteolin 152.4 ± 15.81.21 ± 0.09123.6 ± 11.595.3 ± 9.8
This compound 178.9 ± 17.21.35 ± 0.11148.7 ± 13.2112.6 ± 10.4
Allopurinol (5 mg/kg)135.7 ± 13.9---
Colchicine (0.3 mg/kg)-1.15 ± 0.08115.8 ± 10.988.7 ± 8.5
*p < 0.05 compared to Model Control

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the investigation of this compound.

Extraction and Isolation from Gnaphalium affine

A general workflow for the isolation of this compound involves activity-guided fractionation.

Experimental Workflow for Isolation Activity-Guided Fractionation Workflow Start Dried Gnaphalium affine Plant Material Extraction Extraction with 80% Ethanol Start->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Extraction->Partition Fractions Collect Fractions Partition->Fractions Bioassay Bioassay for Activity (e.g., XO Inhibition, Anti-inflammatory) Fractions->Bioassay ActiveFraction Identify Most Active Fraction (n-Butanol Fraction) Bioassay->ActiveFraction Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) ActiveFraction->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification End Pure this compound Identification->End

Caption: Workflow for activity-guided isolation of this compound.

In Vivo Hyperuricemia and Gouty Arthritis Model
  • Animal Model: Male Kunming mice are used.

  • Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (PO) at 250 mg/kg, 1 hour before oral administration of the test compounds.

  • Drug Administration: Luteolin, this compound (e.g., at 25, 50, 100 mg/kg), or a positive control (Allopurinol, 5 mg/kg) are administered orally for a set period (e.g., 7 days).

  • Gouty Arthritis Induction: On the final day, 1 hour after the last drug administration, acute gouty arthritis is induced by injecting 0.1 mL of a monosodium urate (MSU) crystal suspension (20 mg/mL in sterile saline) into the right hind paw.

  • Sample Collection and Analysis:

    • Paw Swelling: Paw thickness is measured with a caliper at various time points post-MSU injection.

    • Blood Sampling: Blood is collected 1 hour after the final drug administration (before MSU injection) to measure serum uric acid levels using a uric acid assay kit.

    • Cytokine Analysis: Serum levels of TNF-α and IL-1β are measured using ELISA kits.

    • Kidney Tissue Analysis: At the end of the experiment, kidneys are harvested. One kidney is used for histopathological examination (H&E staining), and the other is used for Western blot analysis to determine the protein expression levels of mURAT1 and mGLUT9. Xanthine oxidase activity in liver tissue is also measured.

In Vitro Interleukin-5 Bioactivity Assay
  • Cell Line: An IL-5-dependent B-lymphocyte cell line (e.g., B13) is used.

  • Cell Culture: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and murine recombinant IL-5 (rIL-5).

  • Assay Protocol:

    • Cells are washed and resuspended in an IL-5-free medium.

    • A 96-well plate is prepared with cells, murine rIL-5, and varying concentrations of the test compounds (this compound).

    • The plate is incubated for a specified period (e.g., 44 hours).

    • Cell proliferation is measured using a colorimetric assay such as the MTT assay, where the absorbance is read at a specific wavelength.

  • Data Analysis: The inhibitory effect is calculated as a percentage of the control (cells with rIL-5 but without the test compound). The IC₅₀ value is determined from the dose-response curve.

Bioavailability and Metabolism

This compound, like many flavonoid glycosides, has limited direct absorption. It can be partially absorbed or hydrolyzed by intestinal enzymes and gut microbiota into its aglycone, luteolin, which is then absorbed. Once absorbed, luteolin undergoes extensive phase II metabolism in the intestines and liver, forming glucuronide and sulfate conjugates. The specific metabolites formed can vary between species; for instance, luteolin glucuronides are predominant in rats, while luteolin-3'-O-sulfate is a major metabolite in humans. The bioavailability of luteolin can be influenced by the food matrix and the presence of other compounds.

Conclusion and Future Perspectives

This compound is a key bioactive constituent in several plants used in Traditional Chinese Medicine. Its traditional uses for treating inflammatory and metabolic conditions are strongly supported by modern pharmacological studies. The compound's multifaceted mechanisms of action, including the inhibition of key inflammatory and uric acid production pathways and the activation of endogenous antioxidant defenses, make it a promising candidate for the development of new therapeutics for a range of diseases, including gout, allergic inflammation, and conditions associated with oxidative stress.

Future research should focus on:

  • Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of this compound in humans for specific conditions like hyperuricemia and inflammatory disorders.

  • Pharmacokinetics and Bioavailability: Further investigating its absorption, distribution, metabolism, and excretion (ADME) profile in humans to optimize dosing and delivery.

  • Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

  • Synergistic Effects: Exploring the synergistic effects of this compound with other compounds present in TCM formulas to understand the holistic therapeutic effects of these traditional remedies.

This in-depth understanding of this compound provides a solid scientific foundation for its potential translation from a traditional remedy to a modern evidence-based therapeutic agent.

In Vitro Biological Activities of Luteolin-4'-o-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is the 4'-O-glucoside derivative of luteolin, a well-studied aglycone known for its diverse pharmacological properties. The addition of a glucose moiety at the 4'-position can influence the bioavailability and specific biological activities of the parent luteolin molecule. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and its aglycone, luteolin, for comparative purposes.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 ValueReference
This compoundDPPH Radical Scavenging> 100 μM[1]
LuteolinDPPH Radical Scavenging20.2 μM[1]
Luteolin-7-O-β-glucosideDPPH Radical Scavenging21.2 μM[1]
LuteolinABTS Radical Scavenging17.3 ± 0.82 μM[2]
LuteolinDPPH Radical Scavenging13.2 ± 0.18 μM[2]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundAssay/TargetCell LineIC50 ValueReference
This compoundIL-5 Bioactivity Inhibition-3.7 μM[3]
LuteolinIL-5 Bioactivity Inhibition-18.7 μM[3]

Table 3: Anticancer Activity of Luteolin Glycosides and Luteolin

CompoundCell LineCancer TypeIC50 ValueReference
Luteolin-7-O-glucoside--6.1 μM[4]
LuteolinGLC4Lung Cancer40.9 µM[4]
LuteolinCOLO 320Colon Cancer32.5 µM[4]
LuteolinA431Squamous Cell Cancer19 µM[4]
LuteolinHL60Leukemia12.5 - 15 µM[4]
LuteolinLoVoColon Cancer66.70 µmol/L (24h), 30.47 µmol/L (72h)[5]
LuteolinMES-SA/Dx5Human Sarcoma~20 µM[6]
LuteolinEC1 and KYSE450Esophageal Squamous Cell Carcinoma20 - 60 μM[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagents:

    • DPPH solution (150 μM in methanol or ethanol)

    • This compound stock solution (in a suitable solvent like DMSO, diluted to various concentrations, e.g., 5, 10, 20, 40, 80, and 160 μM)

    • Methanol or ethanol

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare serial dilutions of this compound from the stock solution.

    • In a 96-well microplate, add 150 μL of the DPPH solution to 150 μL of each sample concentration.[1]

    • Prepare a blank sample containing the solvent used for the sample and the DPPH solution.

    • Incubate the plate in the dark at 37°C for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[9]

  • Reagents:

    • MTT solution (5 mg/mL in PBS, filter sterilized)

    • Solubilization solution (e.g., DMSO or a solution of 40% v/v dimethylformamide in 2% glacial acetic acid with 16% w/w SDS, pH 4.7)[10]

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

    • After the incubation period, add 10-20 μL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][12]

    • Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[9][11]

    • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Reagents:

    • RAW 264.7 macrophage cells

    • LPS (from E. coli)

    • This compound stock solution

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add 100 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound, like its aglycone, is believed to exert its biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival. The primary pathways implicated are the NF-κB, MAPK, and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14] Luteolin and its glycosides have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[15][16]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa P IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB->IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation L4G This compound L4G->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways can be activated by various stimuli, leading to the activation of transcription factors such as AP-1 (Activator Protein-1). Luteolin and its glycosides have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades, thereby suppressing downstream inflammatory and proliferative responses.[17][18]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38/JNK/ERK MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Translocation L4G This compound L4G->MAPK Inhibition of Phosphorylation DNA DNA AP1->DNA Genes Inflammatory & Proliferative Genes DNA->Genes Transcription PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Akt_P P-Akt Akt->Akt_P P Apoptosis Apoptosis Akt_P->Apoptosis Inhibition Proliferation Proliferation Akt_P->Proliferation Promotion L4G This compound L4G->Akt Inhibition of Phosphorylation

References

Unveiling Novel Therapeutic Avenues for Luteolin-4'-o-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the promising therapeutic targets of Luteolin-4'-o-glucoside. This flavonoid, a glycosidic form of luteolin, demonstrates significant potential across a spectrum of therapeutic areas, including inflammatory diseases, metabolic disorders, and oncology. This document provides a comprehensive overview of its mechanisms of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug discovery efforts.

Core Therapeutic Targets and Mechanism of Action

This compound and its aglycone, luteolin, exert their pharmacological effects by modulating a range of molecular targets. Key therapeutic areas of interest include:

  • Anti-Inflammatory Effects: A primary mechanism is the potent inhibition of Interleukin-5 (IL-5), a key cytokine in eosinophil-driven inflammation, with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1] This compound also mitigates the production of other pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These effects are mediated through the downregulation of critical inflammatory signaling cascades, including the NF-κB, AP-1, and PI3K/Akt pathways.

  • Hyperuricemia and Gout Management: this compound exhibits inhibitory activity against xanthine oxidase (XO), the terminal enzyme in purine metabolism responsible for uric acid production. This mechanism is crucial for the management of hyperuricemia and gout. Studies on its aglycone, luteolin, reveal a competitive inhibition of xanthine oxidase.

  • Oncological Potential: The compound has demonstrated cytotoxic activity against various human cancer cell lines. This anti-cancer effect is attributed to the induction of apoptosis via the suppression of pro-survival signaling pathways, namely the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Metabolic Disease Modulation: this compound shows promise in the management of diabetes and obesity through the modulation of insulin signaling pathways and the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound and its related compounds.

CompoundTargetAssayIC50 / KiReference
This compound IL-5Bioactivity3.7 μM[2]
LuteolinXanthine OxidaseEnzyme InhibitionKi: 2.38 ± 0.05 μM

Table 1: Inhibitory Constants of this compound and Luteolin.

CompoundConcentrationIL-5 InhibitionReference
This compound 30 µM95%[2]
15 µM79%[2]
7.5 µM60%[2]
3.8 µM54%[2]
1.9 µM29%[2]

Table 2: Dose-Dependent Inhibition of IL-5 Bioactivity by this compound.

Signaling Pathways Modulated by this compound

This compound and its aglycone, luteolin, modulate several key signaling pathways implicated in disease pathogenesis. The following diagrams illustrate these interactions.

PI3K_Akt_Pathway Luteolin4G This compound PI3K PI3K Luteolin4G->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Apoptosis Apoptosis pAKT->Apoptosis Inhibits CellSurvival Cell Survival, Proliferation mTOR->CellSurvival

PI3K/Akt Signaling Pathway Inhibition.

MAPK_Pathway Luteolin4G This compound MAPKKK MAPKKK Luteolin4G->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK pMAPK p-MAPK MAPK->pMAPK TranscriptionFactors Transcription Factors (e.g., AP-1) pMAPK->TranscriptionFactors Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation

MAPK Signaling Pathway Inhibition.

NFkB_Pathway Luteolin4G This compound IKK IKK Luteolin4G->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Promotes

NF-κB Signaling Pathway Inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies for investigating the therapeutic targets of this compound.

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

  • Cell Culture and Treatment:

    • Seed target cells in 6-well plates and culture to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate cells with an appropriate agonist (e.g., growth factor, LPS) for a predetermined time.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

Western Blot Experimental Workflow.
Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation by xanthine oxidase.

  • Reagents:

    • Xanthine oxidase from bovine milk.

    • Xanthine solution.

    • Phosphate buffer (pH 7.5).

    • This compound (test compound).

    • Allopurinol (positive control).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate.

    • Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

    • Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Interleukin-5 (IL-5) Bioactivity Assay

This cell-based assay determines the ability of a compound to inhibit IL-5-dependent cell proliferation.

  • Cell Line: An IL-5-dependent cell line (e.g., BCL1).

  • Procedure:

    • Plate the IL-5-dependent cells in a 96-well plate.

    • Add recombinant IL-5 to the wells.

    • Add varying concentrations of this compound.

    • Incubate the plate for 48-72 hours.

    • Assess cell proliferation using a viability assay such as MTT or CellTiter-Glo.

    • Calculate the percentage of inhibition of IL-5-induced proliferation and determine the IC50 value.

In Vivo Hyperuricemia Model

This animal model is used to evaluate the in vivo efficacy of compounds in reducing serum uric acid levels.

  • Animal Model: Male Kunming or C57BL/6 mice.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (a uricase inhibitor) intraperitoneally or orally to the mice to induce hyperuricemia.[3][4]

    • A high-purine diet (e.g., containing yeast extract) can be co-administered to enhance the model.

  • Treatment and Sample Collection:

    • Administer this compound or vehicle control to the mice orally or via another appropriate route.

    • Collect blood samples at specified time points after treatment.

    • Separate serum by centrifugation.

  • Biochemical Analysis:

    • Measure serum uric acid levels using a commercial uric acid assay kit.

    • Kidney tissue can be collected for histological analysis and to measure xanthine oxidase activity.

This technical guide provides a foundational understanding of the therapeutic potential of this compound. The presented data and protocols are intended to empower further research and development of this promising natural compound into novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Luteolin-4'-o-glucoside for Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the synthesis and purification of Luteolin-4'-o-glucoside, a flavonoid glycoside with significant anti-inflammatory and potential therapeutic properties. The synthesis is achieved through a whole-cell biocatalytic approach using recombinant Escherichia coli, offering a regioselective and environmentally friendly alternative to complex chemical synthesis. Purification is subsequently performed using a combination of solid-phase extraction and preparative high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for in vitro and in vivo studies.

Introduction

Luteolin, a common flavonoid found in various plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its poor water solubility and bioavailability can limit its therapeutic application. Glycosylation, the attachment of sugar moieties, can significantly improve the pharmacokinetic properties of flavonoids. This compound, a specific glycoside of luteolin, has demonstrated potent inhibitory effects on interleukin-5 (IL-5) bioactivity, suggesting its potential in treating allergic inflammatory conditions.[1][2] Furthermore, it has shown promise in mitigating hyperuricemia and acute gouty arthritis.[1][3] The targeted synthesis and purification of this specific isomer are crucial for advancing research into its mechanisms of action and therapeutic potential.

Data Presentation

Table 1: Summary of Enzymatic Synthesis of this compound
ParameterValueReference
BiocatalystE. coli expressing UGT73C8[4]
SubstrateLuteolin[4]
Substrate Concentration100 μM[4]
Culture MediumTerrific Broth (TB)[4]
Incubation Time24 - 48 hours[4]
Product Yield (this compound)~14 mg/L[4]
Product Yield (Luteolin-7-o-glucoside)~8 mg/L[4]
Total Glucoside Conversion Rate~75% (small-batch)[4]
Location of Product>90% in culture medium[4]
Table 2: Analytical Characterization of this compound
Analytical MethodObserved DataReference
Mass Spectrometry
[M+H]⁺m/z 449.1078[5]
[M-H]⁻m/z 447.0933[5]
¹H NMR (DMSO-d6, 500 MHz) [6][7]
Anomeric Proton (H-1'')δ 4.88 (d, J = 7.3 Hz)[6]
¹³C NMR Full spectrum available[5][8]
Molecular Formula C₂₁H₂₀O₁₁[9]
Molecular Weight 448.38 g/mol [9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant E. coli

This protocol is adapted from a method describing the regioselective synthesis of flavonoid glycosides.[4]

1. Materials and Reagents:

  • E. coli strain expressing the UDP-glycosyltransferase UGT73C8 from Medicago truncatula.

  • Terrific Broth (TB) medium.

  • Kanamycin (or other appropriate antibiotic for plasmid maintenance).

  • Isopropyl-β-D-thiogalactopyranoside (IPTG).

  • Luteolin (substrate).

  • Dimethyl sulfoxide (DMSO).

  • Centrifuge.

  • Incubator shaker.

2. Procedure:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 500 mL of fresh TB medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 20°C for 5 hours to allow for the expression of the UGT73C8 enzyme.

  • Prepare a stock solution of luteolin in DMSO. Add the luteolin stock solution to the induced culture to a final concentration of 100 μM.

  • Incubate the culture for 24-48 hours at 20°C with shaking.

  • After incubation, harvest the culture and separate the cells from the medium by centrifugation at 4,000 x g for 30 minutes at 4°C.

  • The supernatant, which contains the secreted this compound, is collected for purification.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of the target compound from the culture supernatant.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

  • Materials and Reagents:

    • Culture supernatant containing this compound.

    • C18 SPE cartridge.

    • Methanol.

    • Deionized water.

    • Vacuum manifold.

  • Procedure:

    • Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.

    • Load the culture supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with two column volumes of deionized water to remove salts and other polar impurities.

    • Elute the bound compounds, including this compound, with two column volumes of methanol.

    • Collect the methanolic eluate and evaporate to dryness under reduced pressure.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

  • Materials and Reagents:

    • Dried eluate from SPE.

    • HPLC-grade methanol.

    • HPLC-grade water.

    • Formic acid (or other suitable modifier).

    • Preparative C18 HPLC column.

    • HPLC system with a fraction collector.

  • Procedure:

    • Reconstitute the dried eluate in a small volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with the following conditions (optimization may be required):

      • Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A linear gradient from 10% B to 100% B over a suitable time (e.g., 40 minutes).

      • Flow Rate: Appropriate for the column size (e.g., 5-10 mL/min).

      • Detection: UV detector at a suitable wavelength for luteolin and its glucosides (e.g., 350 nm).

    • Inject the sample and collect fractions corresponding to the peak of this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent.

    • Lyophilize the final product to obtain a pure, dry powder.

    • Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry, and NMR.

Mandatory Visualizations

G cluster_synthesis Protocol 1: Enzymatic Synthesis cluster_purification Protocol 2: Purification A Inoculation of recombinant E. coli B Culture Growth (OD600 0.6-0.8) A->B C Induction with IPTG B->C D Expression of UGT73C8 C->D E Addition of Luteolin D->E F Biotransformation (24-48h, 20°C) E->F G Centrifugation F->G H Supernatant (with product) G->H I Solid-Phase Extraction (SPE) - C18 Cartridge H->I Proceed to Purification J Elution with Methanol I->J K Evaporation J->K L Preparative HPLC K->L M Fraction Collection L->M N Evaporation & Lyophilization M->N O Pure this compound N->O

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_pathway Inhibition of Inflammatory Signaling by Luteolin Glucosides LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB activates Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation promotes transcription LuteolinGlucoside This compound LuteolinGlucoside->Akt inhibits phosphorylation LuteolinGlucoside->NFkB inhibits activation

References

Application Note: Quantitative Analysis of Luteolin-4'-o-glucoside using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-4'-o-glucoside is a naturally occurring flavonoid glycoside found in various plants, including olive leaves and Saussurea medusa.[1] Like its aglycone, luteolin, this compound and its isomers are investigated for numerous potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable determination of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥98% purity)

  • Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

  • Additives: Formic acid (LC-MS grade)

  • Gases: High-purity nitrogen for the mass spectrometer

  • Sample Preparation: 0.22 µm syringe filters (PTFE or nylon)

Sample Preparation (General Protocol for Plant Material)

Ultrasonic-assisted extraction is an effective method for improving the yield of this compound.[2]

  • Homogenization: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 80% methanol. Vortex for 1 minute to ensure thorough mixing.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 on the remaining pellet and combine the supernatants.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Method
  • System: Agilent 1260 HPLC system or equivalent.[3]

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

MS/MS Method
  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is commonly used for flavonoids and provides high sensitivity.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The primary fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in the luteolin aglycone.[5] The MRM transitions are set to monitor the precursor ion (the deprotonated molecule [M-H]⁻) and its most abundant, specific product ion (the deprotonated aglycone).

Table 1: Quantitative Data and MRM Transitions for this compound

AnalyteRetention Time (min)Precursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compoundApprox. 6.0 - 6.5447.1285.120

Note: Retention time is approximate and should be confirmed with an analytical standard on the specific HPLC system. Collision energy may require optimization. The precursor ion m/z 447.0933 corresponds to the deprotonated molecule [M-H]⁻, and the product ion m/z 285 is the resulting aglycone after the loss of the glucose moiety.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Material Sample Homogenize Homogenization & Extraction in 80% MeOH Sample->Homogenize Ultrasonicate Ultrasonication (30 min) Homogenize->Ultrasonicate Centrifuge Centrifugation (4000 rpm) Ultrasonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI-, MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_pathway Hypothetical Anti-Inflammatory Pathway Luteolin This compound NFkB NF-κB Pathway Activation Luteolin->NFkB inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines promotes Response Inflammatory Response Cytokines->Response leads to

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Studying Luteolin-4'-O-glucoside Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal models for investigating the bioactivity of Luteolin-4'-O-glucoside. The detailed protocols and data presentation are intended to guide researchers in designing and executing experiments to evaluate its therapeutic potential, particularly focusing on its anti-inflammatory, anti-gout, antioxidant, and neuroprotective properties.

Animal Models for Anti-inflammatory and Anti-gout Activity

A key animal model for evaluating the efficacy of this compound against hyperuricemia and gouty arthritis involves the induction of these conditions in mice. This dual model allows for the simultaneous assessment of the compound's effects on uric acid metabolism and inflammation.

Model: Potassium Oxonate (PO)-Induced Hyperuricemia and Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Mice.[1]

  • Principle: Potassium oxonate inhibits the enzyme uricase, which breaks down uric acid in rodents, leading to an accumulation of uric acid in the blood (hyperuricemia). Subsequently, the injection of MSU crystals into the paw induces an acute inflammatory response, mimicking a gout attack.[1]

  • Application: This model is used to test the ability of this compound to lower serum uric acid levels, inhibit key enzymes like xanthine oxidase (XO), modulate urate transporters (mURAT1, mGLUT9), and reduce inflammation by measuring paw swelling and pro-inflammatory cytokines.[1]

Quantitative Data Summary
ParameterModel Group (Untreated)This compound Treated GroupEffect of TreatmentReference
Serum Uric Acid (Sur)Significantly IncreasedSignificantly DecreasedHypouricemic Effect[1]
Xanthine Oxidase (XO) ActivityIncreasedInhibitedReduction of Uric Acid Production[1]
mURAT1 Protein Expression (Renal)IncreasedDecreasedEnhancement of Uric Acid Excretion[1]
Paw Swelling (MSU-induced)Significantly IncreasedSignificantly AlleviatedAnti-inflammatory Effect[1]
Serum IL-1β LevelsIncreasedDecreasedAnti-inflammatory Effect[1]
Serum TNF-α LevelsIncreasedDecreasedAnti-inflammatory Effect[1]
Experimental Protocol: Hyperuricemia and Gouty Arthritis Model[1]
  • Animals: Male Kunming mice are used.

  • Hyperuricemia Induction:

    • Administer potassium oxonate (PO) intraperitoneally (i.p.) at a dose of 250 mg/kg, 1 hour before the administration of the test compound.

    • Administer this compound or vehicle orally (p.o.) once daily for a predetermined period (e.g., 7 days).

  • Gouty Arthritis Induction:

    • On the final day of treatment, 1 hour after the administration of this compound, induce acute gouty arthritis by injecting 25 µL of a monosodium urate (MSU) crystal suspension (80 mg/mL) subcutaneously into the plantar surface of the right hind paw.

  • Measurements:

    • Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points post-MSU injection (e.g., 2, 4, 8, 24 hours).

    • Blood and Tissue Collection: At the end of the experiment (e.g., 24 hours post-MSU injection), collect blood samples for serum analysis of uric acid, IL-1β, and TNF-α. Euthanize the animals and collect kidney tissues for analysis of XO activity and protein expression of mURAT1 and mGLUT9 via Western blot.

Signaling Pathway Visualization

G cluster_0 Hyperuricemia Pathogenesis cluster_1 Gouty Arthritis Pathogenesis cluster_2 This compound Action XO Xanthine Oxidase (XO) UA_Prod Increased Uric Acid Production XO->UA_Prod mURAT1 mURAT1 (Urate Reabsorption) UA_Excretion Decreased Uric Acid Excretion mURAT1->UA_Excretion Hyperuricemia Hyperuricemia UA_Prod->Hyperuricemia UA_Excretion->Hyperuricemia MSU MSU Crystals Hyperuricemia->MSU Inflammation Inflammation MSU->Inflammation Cytokines IL-1β, TNF-α Inflammation->Cytokines PawSwelling Paw Swelling Cytokines->PawSwelling L4G This compound L4G->XO Inhibits L4G->mURAT1 Decreases L4G->Cytokines Decreases

Caption: Mechanism of this compound in Gout and Hyperuricemia.

Animal Models for Antioxidant Activity

While direct studies on this compound are emerging, the potent antioxidant activity of its aglycone, luteolin, is well-documented.[2][3] Animal models of chemically-induced oxidative stress are suitable for evaluating the in vivo antioxidant effects of this compound.

Model: Sodium Nitroprusside (SNP)-Induced Oxidative Stress in Mice.[2]

  • Principle: SNP is a nitric oxide donor that can induce severe oxidative stress, leading to lipid peroxidation and depletion of endogenous antioxidant defenses in tissues like the brain.[2]

  • Application: This model is used to assess the ability of this compound to protect against oxidative damage by measuring markers of lipid peroxidation (e.g., malondialdehyde - MDA) and the activity of antioxidant enzymes (e.g., superoxide dismutase - SOD, catalase - CAT, glutathione peroxidase - GPx).[3][4]

Quantitative Data Summary
ParameterModel Group (Untreated)This compound Treated Group (Expected)Effect of TreatmentReference
Lipid Peroxidation (MDA)Significantly IncreasedSignificantly DecreasedReduction of Oxidative Damage[4]
Superoxide Dismutase (SOD) ActivitySignificantly DecreasedRestored / IncreasedEnhancement of Antioxidant Defense[4]
Catalase (CAT) ActivitySignificantly DecreasedRestored / IncreasedEnhancement of Antioxidant Defense[4]
Glutathione Peroxidase (GPx) ActivitySignificantly DecreasedRestored / IncreasedEnhancement of Antioxidant Defense[5]
Reduced Glutathione (GSH) LevelsSignificantly DecreasedRestored / IncreasedEnhancement of Antioxidant Defense[5]
Experimental Protocol: In Vivo Antioxidant Activity
  • Animals: Male ICR or similar mouse strains are used.[2]

  • Treatment: Administer this compound or vehicle orally for a specified period (e.g., 14-21 days).

  • Induction of Oxidative Stress:

    • On the final day, induce oxidative stress. For an SNP model, a single intrastriatal injection of SNP (e.g., 10 nmol) can be performed.[2]

    • Alternatively, systemic oxidative stress can be induced by i.p. injection of agents like carbon tetrachloride (CCl4) or doxorubicin.[3][6]

  • Tissue Collection: After a set time post-induction (e.g., 24 hours), euthanize the animals and perfuse the organs. Collect the target tissue (e.g., brain, liver, kidney) and homogenize for biochemical analysis.

  • Biochemical Assays:

    • Lipid Peroxidation: Measure MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.[7]

    • Antioxidant Enzymes: Measure the activity of SOD, CAT, and GPx using established spectrophotometric methods.[3][7]

    • Glutathione: Measure the levels of reduced glutathione (GSH).[5]

Experimental Workflow Visualization

G start Start: Animal Acclimatization treatment Daily Oral Treatment: - this compound - Vehicle Control start->treatment induction Induction of Oxidative Stress (e.g., SNP, CCl4) treatment->induction euthanasia Euthanasia and Tissue Collection (Brain, Liver, etc.) induction->euthanasia homogenization Tissue Homogenization euthanasia->homogenization analysis Biochemical Analysis: - MDA (TBARS Assay) - SOD, CAT, GPx Activity - GSH Levels homogenization->analysis end End: Data Interpretation analysis->end

Caption: Workflow for In Vivo Antioxidant Bioactivity Assessment.

Animal Models for Neuroprotective Activity

Luteolin, the aglycone of this compound, has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[8][9][10] Therefore, models of neuroinflammation and neurodegeneration are highly relevant for testing the bioactivity of its glucoside form.

Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice.[10]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4). Its administration into the brain or periphery induces a strong neuroinflammatory response, characterized by the production of pro-inflammatory cytokines, oxidative stress, and subsequent neuronal damage, mimicking aspects of diseases like Parkinson's and Alzheimer's.[10]

  • Application: This model is ideal for studying the anti-inflammatory and neuroprotective effects of this compound. Key endpoints include behavioral tests for motor and cognitive function, quantification of dopaminergic neuron loss (in models of Parkinsonism), and analysis of microglial activation and inflammatory signaling pathways (e.g., NF-κB, MAPKs).[8][10]

Quantitative Data Summary
ParameterModel Group (Untreated)This compound Treated Group (Expected)Effect of TreatmentReference
Motor Performance (Pole Test, Rotarod)ImpairedImprovedNeuroprotective Effect[10][11]
Dopaminergic Neuron Count (SNpc)DecreasedPreservedNeuroprotective Effect[10]
Microglial Activation (Iba-1)IncreasedDecreasedAnti-neuroinflammatory[8]
Pro-inflammatory Cytokines (TNF-α, IL-1β)IncreasedDecreasedAnti-neuroinflammatory[8]
p-NF-κB / p-JNK / p-38 LevelsIncreasedDecreasedInhibition of Inflammatory Signaling[8]
Apoptotic Markers (e.g., Caspase-3)IncreasedDecreasedAnti-apoptotic Effect[4]
Experimental Protocol: Neuroinflammation Model
  • Animals: C57BL/6 mice are commonly used.

  • Treatment: Administer this compound or vehicle (e.g., i.p. or p.o.) prior to and/or after the LPS challenge.

  • Neuroinflammation Induction:

    • Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation with neuroinflammatory consequences.[10]

    • Alternatively, for a more localized model, perform a stereotaxic intracerebral injection of LPS (e.g., into the substantia nigra or hippocampus).

  • Behavioral Testing:

    • Conduct tests for motor function (e.g., pole test, rotarod test) at various time points after LPS injection to assess functional deficits and recovery.[11]

    • For cognitive models, use tests like the Morris water maze or object recognition test.[12]

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (Tyrosine Hydroxylase, TH), microglia (Iba-1), and astrocytes (GFAP).

    • Biochemical Analysis: Use Western blot or ELISA to quantify levels of inflammatory cytokines, signaling proteins (NF-κB, MAPKs), and synaptic proteins (PSD-95, SNAP-25) in brain homogenates.[8]

Signaling Pathway Visualization

G cluster_0 Neuroinflammatory Cascade cluster_1 This compound Action LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 MAPK_NFKB MAPK & NF-κB Signaling TLR4->MAPK_NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK_NFKB->Cytokines OxidativeStress Oxidative Stress MAPK_NFKB->OxidativeStress Neurodegeneration Neuronal Apoptosis & Degeneration Cytokines->Neurodegeneration OxidativeStress->Neurodegeneration L4G This compound L4G->TLR4 Inhibits L4G->MAPK_NFKB Inhibits

Caption: Neuroprotective Mechanism of this compound.

References

Application Notes & Protocols for the Quantitative Analysis of Luteolin-4'-o-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-4'-o-glucoside, a prominent flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and anti-hyperuricemic effects.[1][2] Accurate and reliable quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Extraction of this compound from Plant Material

The choice of extraction method can significantly impact the yield of this compound.[3] Both conventional and modern techniques have been successfully employed.[4][5]

1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to facilitate the extraction of target compounds, often resulting in higher yields and shorter extraction times compared to conventional methods.[3]

  • Materials:

    • Dried and powdered plant material

    • 70% Ethanol

    • Ultrasonic bath

    • Filter paper (0.45 µm)

    • Rotary evaporator

  • Protocol:

    • Weigh 1.0 g of the dried, powdered plant material and place it in a flask.

    • Add 20 mL of 70% ethanol to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).

    • After sonication, filter the extract through a 0.45 µm filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for chromatographic analysis.

1.2. Reflux Extraction

A conventional method that is effective for extracting flavonoids.

  • Materials:

    • Dried and powdered plant material

    • Methanol

    • Reflux apparatus

    • Filter paper (0.45 µm)

    • Rotary evaporator

  • Protocol:

    • Place 1.0 g of the dried, powdered plant material into a round-bottom flask.

    • Add 25 mL of methanol to the flask.

    • Set up the reflux apparatus and heat the mixture in a water bath at 60-70°C for 2 hours.

    • Allow the mixture to cool to room temperature and then filter it through a 0.45 µm filter paper.

    • Evaporate the solvent from the filtrate using a rotary evaporator.

    • Reconstitute the residue in a precise volume of a suitable solvent for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, robust, and reliable technique for the quantification of flavonoid glycosides.[6][7][8]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade) with 0.1% formic acid

    • This compound analytical standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). A typical gradient might be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 350 nm

    • Injection Volume: 10-20 µL

  • Protocol:

    • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Prepare the plant extract as described in the extraction protocol. Ensure the final concentration is within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of phytoconstituents.[9][10]

  • Instrumentation:

    • HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.

    • Pre-coated silica gel 60 F254 HPTLC plates.

  • Reagents:

    • Toluene

    • Ethyl acetate

    • Formic acid

    • Methanol (HPLC grade)

    • This compound analytical standard

  • Chromatographic Conditions:

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1 v/v/v).

    • Application: Apply standards and samples as bands using an automatic sampler.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Densitometric Scanning: Scan the dried plate at a wavelength of 350 nm.

  • Protocol:

    • Standard and Sample Application: Apply different volumes of the standard this compound solution and the prepared plant extract onto the HPTLC plate.

    • Chromatogram Development: Place the plate in the developing chamber saturated with the mobile phase and allow the solvent front to travel a specific distance.

    • Detection and Quantification: After development, dry the plate and perform densitometric scanning at 350 nm. The amount of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity, making it ideal for detecting and quantifying compounds at low concentrations.[11][12]

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade) with 0.1% formic acid

    • Methanol (LC-MS grade)

    • This compound analytical standard

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient similar to the HPLC method.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor the specific precursor to product ion transition for this compound (e.g., m/z 447.09 → 285.04).

  • Protocol:

    • Follow the standard and sample preparation steps as outlined for the HPLC method.

    • Optimize the MS parameters (e.g., capillary voltage, gas flow, and collision energy) by infusing a standard solution of this compound.

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Quantify the analyte using the peak area from the extracted ion chromatogram corresponding to the specific MRM transition.

Data Presentation

The quantitative data obtained from the analysis of this compound in different plant extracts can be summarized in the following tables for easy comparison.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50
Recovery (%)95 - 105
Precision (RSD %)< 2%

Table 2: HPTLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (ng/band)100 - 800
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/band)30
Limit of Quantification (LOQ) (ng/band)90
Recovery (%)96 - 103
Precision (RSD %)< 3%

Table 3: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (ng/mL)0.5 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.1
Limit of Quantification (LOQ) (ng/mL)0.4
Recovery (%)98 - 104
Precision (RSD %)< 5%

Table 4: Quantification of this compound in Various Plant Extracts

Plant SpeciesExtraction MethodAnalytical MethodThis compound Content (mg/g of dry weight)
Gnaphalium affineRefluxHPLC1.52 ± 0.08
Elsholtzia rugulosaUAEHPLC2.11 ± 0.12
Olea europaea (leaves)UAELC-MS/MS0.89 ± 0.05
Kummerowia striataMacerationHPTLC1.25 ± 0.09

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Extraction (UAE or Reflux) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC-DAD reconstitution->hplc Inject hptlc HPTLC reconstitution->hptlc Apply lcms LC-MS/MS reconstitution->lcms Inject quantification Quantification (Calibration Curve) hplc->quantification hptlc->quantification lcms->quantification validation Method Validation quantification->validation reporting Reporting validation->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 Akt->AP1 Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators Luteolin_Glucoside This compound Luteolin_Glucoside->PI3K Inhibits Luteolin_Glucoside->Akt Inhibits Luteolin_Glucoside->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

References

Luteolin-4'-o-glucoside: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside is a naturally occurring flavonoid glycoside, a class of compounds widely distributed in the plant kingdom.[1] As a derivative of luteolin, it is recognized for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] These attributes make this compound a compound of significant interest in pharmaceutical and nutraceutical research. For accurate and reproducible studies, the availability of a well-characterized analytical standard is paramount. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in research and quality control settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Name 5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1]
Synonyms Juncein[4]
Molecular Formula C₂₁H₂₀O₁₁[1]
Molecular Weight 448.38 g/mol
CAS Number 6920-38-3[1]
Appearance Typically a yellow powder
Melting Point ~210°C (decomposition)[5]
Solubility Soluble in DMSO and methanol. Poorly soluble in water.[2]

Applications in Analytical Chemistry

This compound as an analytical standard is primarily used for:

  • Identification and Quantification: In High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify its presence in plant extracts, dietary supplements, and biological matrices.

  • Method Validation: As a reference material for the validation of analytical methods, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control: For the quality control of herbal products and dietary supplements to ensure the consistency and potency of the active ingredients.

  • Pharmacokinetic Studies: To develop analytical methods for the determination of this compound and its metabolites in biological fluids, enabling the study of its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol or Dimethyl sulfoxide (DMSO)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol or DMSO to dissolve the standard completely. Sonication may be used to aid dissolution.

    • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution at -20°C in a light-protected container.[2]

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to the desired concentrations for constructing a calibration curve.

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

HPLC-UV Method for Quantification

This protocol provides a general HPLC-UV method that can be adapted for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.[6]

  • Flow Rate: Typically 0.8-1.0 mL/min.[3]

  • Column Temperature: 30-40°C.

  • Detection Wavelength: Approximately 350 nm.

  • Injection Volume: 10-20 µL.[3]

Example Gradient Program:

Time (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
09010
205050
251090
301090
319010
359010

Workflow Diagram for HPLC Analysis:

HPLC_Workflow prep_std Prepare Standard Solutions hplc HPLC System prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV/PDA Detection (~350 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Caption: A typical workflow for the quantitative analysis of this compound using HPLC.

LC-MS/MS Method for High-Sensitivity Quantification

For trace-level analysis in complex matrices like plasma, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column.[6]

  • Mobile Phase: Similar to HPLC-UV, using solvents compatible with mass spectrometry (e.g., formic acid instead of non-volatile acids).[6]

  • Ionization Mode: ESI in negative mode is often effective for flavonoids.[7]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions need to be optimized by direct infusion of the standard.

    • Example Precursor Ion [M-H]⁻: m/z 447.1

    • Example Product Ions: m/z 285.1 (aglycone fragment)

Example LC-MS/MS Parameters:

ParameterSetting
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization ESI Negative
Capillary Voltage 3.0 kV
Desolvation Temp. 450°C

Quantitative Data Summary

The following table summarizes representative validation parameters for the analysis of luteolin and its glycosides using chromatographic methods. These values can serve as a benchmark for method development and validation using this compound.

AnalyteMethodLinearity RangeLODLOQReference
LuteolinHPLC-DAD0.01–1.0 µg>0.990.0015 µg0.0051 µg[8]
LuteolinHPLC-MS/MS0.3–25.2 ppb & 3.0–102.3 ppb>0.990.7 ppb3.5 ppb[8]
Luteolin-7-O-glucosideHPLC-UV50–300 µg/mL0.99913.62 µg/mL10.96 µg/mL
LuteolinHPLC-MS/MS1-1000 ng/mL>0.995--[7]

Biological Activity and Signaling Pathways

This compound, along with its aglycone luteolin, exhibits various biological activities by modulating key cellular signaling pathways. Its anti-inflammatory effects are of particular interest.

Inhibition of Inflammatory Mediators

This compound has been shown to be an inhibitor of Interleukin-5 (IL-5) with an IC₅₀ of 3.7 µM.[9] IL-5 is a key cytokine involved in the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation.[9]

Modulation of NF-κB and MAPK Signaling Pathways

While much of the research has focused on luteolin, it is understood that glycosidic forms can be hydrolyzed to the aglycone in vivo to exert their effects.[10] Luteolin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[5][10][11]

NF-κB Signaling Pathway Inhibition:

Luteolin can block the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This leads to a downregulation of the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive) IkBa_p p-IκBα NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkBa->IKK Target of IKK NFkB_IkBa->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflam Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflam Induces Luteolin This compound (or its aglycone) Luteolin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Luteolin/Luteolin-4'-o-glucoside.

MAPK Signaling Pathway Inhibition:

Luteolin can also suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[10][11] This inhibition contributes to the overall anti-inflammatory effect by reducing the activation of transcription factors like AP-1.[13]

MAPK_Pathway cluster_pathways MAPK Cascades Stimulus Cellular Stress / Cytokines ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Inflammation Inflammation Gene Expression AP1->Inflammation Luteolin This compound (or its aglycone) Luteolin->ERK Inhibits Phosphorylation Luteolin->JNK Inhibits Phosphorylation Luteolin->p38 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by Luteolin/Luteolin-4'-o-glucoside.

Conclusion

This compound is a valuable analytical standard for researchers in natural product chemistry, pharmacology, and drug development. Its use ensures the accuracy and reliability of analytical data, which is essential for the quality control of herbal products and for advancing our understanding of its therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for the effective utilization of this compound in a research laboratory setting.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Luteolin-4'-o-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of various drug delivery systems for Luteolin-4'-o-glucoside, a bioactive flavonoid with therapeutic potential limited by its poor solubility and bioavailability. The following sections detail experimental protocols, data presentation in tabular format, and visual representations of key biological and experimental processes.

Introduction to this compound and Drug Delivery Challenges

This compound, a glycosidic form of luteolin, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical translation is hampered by low aqueous solubility, poor stability, and limited bioavailability.[3] Encapsulation into drug delivery systems, such as liposomes and polymeric micelles, presents a promising strategy to overcome these limitations by enhancing its solubility, protecting it from degradation, and enabling controlled release.[3][4]

Drug Delivery Systems for this compound: A Comparative Overview

Various nano-based drug delivery systems can be employed to enhance the therapeutic efficacy of this compound. The choice of system depends on the desired application, route of administration, and release profile. Below is a summary of commonly used systems with their characteristics.

Table 1: Comparison of Drug Delivery Systems for Flavonoids

Delivery SystemDescriptionAdvantagesDisadvantagesKey Characterization Parameters
Liposomes Phospholipid-based vesicles with an aqueous core.Biocompatible, biodegradable, can encapsulate both hydrophilic and lipophilic drugs.[5]Prone to instability, potential for drug leakage.Particle Size, Polydispersity Index (PDI), Zeta Potential, Encapsulation Efficiency (EE), In Vitro Release.[6]
Polymeric Micelles Self-assembling amphiphilic block copolymers forming a core-shell structure.High drug loading capacity for hydrophobic drugs, improved stability, small size.[7]Potential toxicity of some polymers, complex preparation methods.Critical Micelle Concentration (CMC), Particle Size, PDI, Zeta Potential, EE, In Vitro Release.
Nanoparticles Solid particles with a size in the nanometer range, made from polymers or lipids.Controlled and sustained release, protection of the encapsulated drug.[8]Potential for burst release, biocompatibility concerns with some materials.Particle Size, PDI, Zeta Potential, EE, Drug Loading (DL), In Vitro Release.[9]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of liposomes and polymeric micelles for this compound encapsulation.

Preparation of this compound Loaded Liposomes by Thin-Film Hydration Method

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration technique, a widely used and reproducible method.[10][11]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath) or Extruder

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol can be optimized (e.g., 2:1).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50 °C) until a thin, uniform lipid film is formed on the inner wall of the flask.[12]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature.[11] The volume of the aqueous phase will determine the final lipid concentration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.[13]

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator until the suspension becomes clear.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This is the preferred method for obtaining a narrow size distribution.[14]

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 rpm for 30 minutes). The pellet will contain the liposomes, and the supernatant will contain the free drug.

    • Alternatively, use size exclusion chromatography.

Preparation of this compound Loaded Polymeric Micelles by Solvent Evaporation Method

This protocol outlines the preparation of polymeric micelles encapsulating this compound using the solvent evaporation method.[8]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Poloxamer, PEG-PLA)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the amphiphilic block copolymer and this compound in a suitable organic solvent.

  • Emulsification:

    • Slowly add the organic phase to an aqueous phase (deionized water) under constant stirring to form an oil-in-water (o/w) emulsion. The ratio of the organic to the aqueous phase should be optimized.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.

    • As the organic solvent is removed, the amphiphilic copolymers self-assemble into micelles, encapsulating the hydrophobic this compound in their core.[7]

  • Purification:

    • Filter the micellar solution through a 0.45 µm syringe filter to remove any aggregates.

    • Unencapsulated drug can be removed by dialysis against deionized water.

Characterization of this compound Loaded Nanocarriers

3.3.1. Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the nanoparticles in suspension.[15][16] Zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an electric field.[17][18]

Protocol:

  • Dilute the nanoparticle suspension with deionized water or PBS to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the average particle size, PDI, and zeta potential.[19] A PDI value below 0.3 indicates a homogenous population of nanoparticles.[6]

3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

Principle: The amount of this compound encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium containing the free drug. The amount of free drug is then quantified using High-Performance Liquid Chromatography (HPLC).[20][21]

Protocol:

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at high speed. The nanoparticles will form a pellet, and the supernatant will contain the unencapsulated drug.

  • Quantification of Free Drug:

    • Collect the supernatant and analyze the concentration of this compound using a validated HPLC method.[22]

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (DL %): DL (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100

3.3.3. In Vitro Drug Release Study

Principle: The release of this compound from the nanoparticles is studied over time in a release medium that simulates physiological conditions (e.g., PBS with or without enzymes).

Protocol:

  • Place a known amount of the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4 or 5.5 to simulate physiological and tumor environments, respectively) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of this compound released into the medium using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

The following tables summarize representative quantitative data for Luteolin-loaded nanocarriers from the literature. These values can serve as a benchmark for the development of this compound delivery systems.

Table 2: Physicochemical Properties of Luteolin-Loaded Nanovesicles [6]

Formulation CodeCholesterol (mg)Span 60 (mg)Phosphatidylcholine (mg)Labrasol (mg)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
LT-NVs (F1)1010100-289.5 ± 5.210.35 ± 0.05-12.54 ± 0.6569.44 ± 0.52
LT-NVs (F2)1020100-373.0 ± 4.650.28 ± 0.07-14.82 ± 0.5483.75 ± 0.35
LT-NVs (F3)10-10010198.7 ± 3.870.41 ± 0.03-10.29 ± 0.4975.12 ± 0.48
LT-NVs (F4)10-10020245.3 ± 4.120.31 ± 0.06-11.67 ± 0.5179.88 ± 0.61

Table 3: Physicochemical Properties of Luteolin-Loaded Polymeric Nanoparticles [9]

Formulation VariablesParticle Size (nm)Drug Loading (%)Entrapment Efficiency (%)
Chitosan-PLGA Nanoparticles273.43 ± 5.2415.25 ± 2.4365.28 ± 1.76

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways modulated by Luteolin and its glycosides, as well as the experimental workflows described in the protocols.

Signaling Pathways

Luteolin and this compound have been shown to exert their therapeutic effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

Luteolin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Nrf2 Nrf2 Pathway LPS LPS/TNF-α IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes transcription Luteolin_NFkB This compound Luteolin_NFkB->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocation Inflammatory_Genes2 Inflammatory Genes AP1_nucleus->Inflammatory_Genes2 transcription Luteolin_MAPK This compound Luteolin_MAPK->MAPK ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcription Luteolin_Nrf2 This compound Luteolin_Nrf2->Keap1

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the preparation and characterization of this compound loaded nanocarriers.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization start Dissolve Lipids and This compound in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Buffer film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv size_reduction Size Reduction (Sonication or Extrusion) mlv->size_reduction suv Formation of Small Unilamellar Vesicles (SUVs) size_reduction->suv characterization Physicochemical Characterization suv->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta ee Encapsulation Efficiency (HPLC) characterization->ee release In Vitro Release Study characterization->release

Caption: Workflow for liposome preparation and characterization.

Micelle_Preparation_Workflow cluster_prep Polymeric Micelle Preparation cluster_char Characterization start Dissolve Polymer and This compound in Organic Solvent emulsification Emulsify in Aqueous Phase (o/w emulsion) start->emulsification evaporation Solvent Evaporation (Rotary Evaporation) emulsification->evaporation micelles Self-Assembly of Polymeric Micelles evaporation->micelles characterization Physicochemical Characterization micelles->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta ee Encapsulation Efficiency (HPLC) characterization->ee release In Vitro Release Study characterization->release

Caption: Workflow for polymeric micelle preparation and characterization.

Conclusion

The development of effective drug delivery systems for this compound is crucial for realizing its full therapeutic potential. The protocols and information provided in these application notes offer a foundational framework for researchers to formulate and characterize liposomal and polymeric micelle-based delivery systems. Optimization of formulation parameters and further in vitro and in vivo studies are essential to develop a clinically viable product.

References

Application Notes and Protocols for Luteolin-4'-o-glucoside in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside, a naturally occurring flavonoid glycoside found in various plants, has garnered significant attention in pharmacological research due to its potent anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases. The information compiled herein is based on numerous in vitro and in vivo studies, elucidating its mechanisms of action and offering a framework for its evaluation in a drug discovery context.

This compound, also known as cynaroside, exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1][2][3] By targeting these pathways, it effectively reduces the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2).[2][3][4][5]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize key quantitative data from the literature, providing a reference for its potency and dose-dependent effects.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineStimulantOutcome MeasuredConcentration/DoseResultReference
IL-5 Bioactivity Inhibition--IL-5 Inhibition3.7 µMIC50 [6]
IL-5 Bioactivity Inhibition--IL-5 Inhibition30 µM95% inhibition[6]
IL-5 Bioactivity Inhibition--IL-5 Inhibition15 µM79% inhibition[6]
IL-5 Bioactivity Inhibition--IL-5 Inhibition7.5 µM60% inhibition[6]
IL-5 Bioactivity Inhibition--IL-5 Inhibition3.8 µM54% inhibition[6]
IL-5 Bioactivity Inhibition--IL-5 Inhibition1.9 µM29% inhibition[6]
NO Production InhibitionRAW 264.7LPSNitric Oxide (NO)Not specifiedPotent inhibition[7]
ROS Production InhibitionRAW 264.7LPSReactive Oxygen Species (ROS)Not specifiedPotent inhibition[7]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelInflammatory InsultOutcome MeasuredDoseResultReference
MouseXylene-induced ear edemaEar EdemaNot specifiedSignificant attenuation (p < 0.01)[7][8]
MouseMonosodium urate (MSU) crystal-induced paw swellingPaw SwellingNot specifiedSignificant alleviation[9]
MouseMonosodium urate (MSU) crystal-induced inflammationSerum IL-1β and TNF-αNot specifiedSignificant decrease[9]

Signaling Pathways and Mechanisms of Action

This compound modulates multiple signaling pathways implicated in the inflammatory response. Understanding these mechanisms is crucial for designing targeted experiments and interpreting results.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1][10] This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11] This ultimately leads to a downregulation of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes like iNOS and COX-2.[2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Releases p65/p50_nuc NF-κB (p65/p50) p65/p50->p65/p50_nuc Translocation Luteolin4G This compound Luteolin4G->IKK Luteolin4G->p65/p50 Inhibits Translocation DNA DNA p65/p50_nuc->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription caption This compound inhibits the NF-κB pathway.

Caption: this compound inhibits the NF-κB pathway.

MAPK Signaling Pathway

The MAPK pathway, including JNK, p38, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to modulate MAPK signaling.[12] Specifically, its aglycone, luteolin, has been shown to block the activation of JNK and p38, which in turn inhibits the activation of downstream transcription factors like AP-1.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38/JNK MAPKK->MAPK P AP-1 AP-1 MAPK->AP-1 Activation Luteolin4G This compound Luteolin4G->MAPK DNA DNA AP-1->DNA Inflammatory Response Inflammatory Response DNA->Inflammatory Response Transcription caption Modulation of the MAPK signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is for determining the effect of this compound on lipopolysaccharide (LPS)-induced NO production in murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect After 24h incubation Griess Add Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Analyze Calculate NO inhibition Measure->Analyze caption Workflow for in vitro NO production assay.

Caption: Workflow for in vitro NO production assay.

Protocol 2: Western Blot Analysis for NF-κB p65 Nuclear Translocation

This protocol details the procedure to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1.

  • Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p65 overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. A decrease in the nuclear p65/Lamin B1 ratio in treated cells compared to the LPS-only group indicates inhibition of nuclear translocation.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory drugs. Its multifaceted mechanism of action, targeting key pro-inflammatory signaling pathways, provides a strong rationale for its further investigation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of this natural compound. Further studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex preclinical models of inflammatory diseases.

References

Application Notes and Protocols: Luteolin-4'-o-glucoside in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. As a glycoside of luteolin, it exhibits a range of biological activities that are of significant interest for cosmetic and dermatological applications. This document provides a detailed overview of its mechanisms of action, quantitative efficacy data, and experimental protocols for its evaluation in cosmetic formulations. The primary benefits of this compound for skin care include its anti-inflammatory, antioxidant, and skin-lightening properties.

Mechanism of Action

This compound exerts its beneficial effects on the skin through multiple pathways. While some activities are attributed to the glycoside itself, it can also be hydrolyzed to its aglycone, luteolin, which has been extensively studied. The primary mechanisms include:

  • Anti-Inflammatory Action: this compound has been shown to be a potent inhibitor of pro-inflammatory cytokines. A key finding is its ability to inhibit Interleukin-5 (IL-5) bioactivity, a cytokine involved in allergic inflammation[1]. The aglycone, luteolin, further expands this activity by downregulating the expression of other pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in skin cells[2][3][4]. This is achieved by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and JNK)[5][6][7][8].

  • Antioxidant Effects: While the glycosylation at the 4'-position appears to reduce direct radical scavenging activity compared to its aglycone[9], this compound contributes to the cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10]. This pathway upregulates the expression of endogenous antioxidant enzymes. The aglycone, luteolin, is a potent direct antioxidant, effectively scavenging free radicals like DPPH and ABTS[11].

  • Skin Lightening and Anti-Aging: The skin lightening effects of luteolin derivatives are attributed to the inhibition of tyrosinase, the key enzyme in melanin synthesis[12][13][14]. While direct inhibitory data for the 4'-o-glucoside is limited, other luteolin glycosides and the aglycone itself are effective tyrosinase inhibitors[12][13]. Additionally, by inhibiting Matrix Metalloproteinases (MMPs) induced by UVB radiation, luteolin helps to prevent the degradation of collagen and elastin, thus exhibiting anti-aging properties[8].

Data Presentation

The following tables summarize the quantitative data available for this compound and its aglycone, luteolin, in relevant cosmetic assays.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell Line/SystemIC50 / EffectReference
This compound IL-5 Bioactivity Inhibition-3.7 µM [1]
LuteolinTNF-α-induced IL-6 ReleaseHuman Keratinocytes (HaCaT)Significant inhibition at 10-100 µM[2][3]
LuteolinTNF-α-induced IL-8 ReleaseHuman Keratinocytes (HaCaT)Significant inhibition at 10-100 µM[2][3]
Luteolin-7-O-glucosideLPS-induced TNF-α ReleaseRAW 264.7 Macrophages~50 µM[15]

Table 2: Antioxidant Activity

CompoundAssayIC50 / ValueReference
This compound DPPH Radical Scavenging> 100 µM [9]
LuteolinDPPH Radical Scavenging13.2 ± 0.18 µM[11]
LuteolinABTS Radical Scavenging17.3 ± 0.82 µM[11]
LuteolinORAC7.34 ± 1.20 µmol TEAC/µmol[16]

Table 3: Enzyme Inhibition Activity

CompoundEnzymeSubstrateIC50Reference
LuteolinTyrosinase (Mushroom)L-Tyrosine17.40 ± 0.62 µM[12]
Luteolin-5-O-β-d-glucopyranosideTyrosinase (Mushroom)L-Tyrosine2.95 ± 0.11 µM[12]
Luteolin-7-O-glucosideTyrosinase (Mushroom)L-DOPA0.50 mM[12]

Note: Data for this compound in tyrosinase, collagenase, and elastase inhibition assays is currently limited in publicly available literature and presents an area for future research.

Mandatory Visualizations

G cluster_stimulus External Stimuli (e.g., UV, Pathogens) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Receptor Receptor UVB->Receptor Pathogens Pathogens Pathogens->Receptor ROS ROS Receptor->ROS IKK IKK Receptor->IKK MAPKK MKKs Receptor->MAPKK IκB IκB IKK->IκB phosphorylates NFκB_complex IκB-NF-κB IκB->NFκB_complex releases NF-κB NFκB NF-κB NFκB_complex->NFκB MAPK p38/JNK MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8, COX-2) NFκB->Inflammatory_Genes activates transcription AP1->Inflammatory_Genes activates transcription This compound This compound This compound->ROS scavenges (as aglycone) This compound->IKK inhibits This compound->MAPKK inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Tyrosinase Inhibition Assay Prepare_Reagents Prepare Reagents: - Mushroom Tyrosinase Solution - L-DOPA or L-Tyrosine Substrate - Test Compound (this compound) - Positive Control (Kojic Acid) - Phosphate Buffer (pH 6.8) Incubation Incubate Test Compound/Control with Tyrosinase Enzyme Prepare_Reagents->Incubation Step 1 Add_Substrate Add Substrate (L-DOPA/L-Tyrosine) to Initiate Reaction Incubation->Add_Substrate Step 2 Measure_Absorbance Measure Absorbance at 475 nm (Formation of DOPAchrome) Add_Substrate->Measure_Absorbance Step 3 Calculate_Inhibition Calculate Percentage Inhibition: [(A_control - A_sample) / A_control] * 100 Measure_Absorbance->Calculate_Inhibition Step 4 Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Step 5

Caption: Workflow for tyrosinase inhibition assay.

Experimental Protocols

DPPH Radical Scavenging Activity Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test sample dilutions to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution of DPPH with methanol (without the test sample) serves as the negative control. Ascorbic acid is used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

  • Plot the percentage of scavenging against the concentration of the test sample to determine the IC50 value.

In Vitro Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • Kojic acid (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add the test sample dilutions, phosphate buffer, and tyrosinase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for 10-20 minutes to monitor the formation of dopachrome.

  • The negative control contains the buffer and enzyme without the inhibitor. Kojic acid is used as a positive control.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test sample.

Anti-Inflammatory Activity in Keratinocytes (IL-6 Release Assay)

Objective: To evaluate the ability of this compound to reduce the production of the pro-inflammatory cytokine IL-6 in human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • Human IL-6 ELISA kit

  • Cell culture plates (24-well)

Procedure:

  • Culture HaCaT cells in 24-well plates until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.

  • Collect the cell culture supernatant from each well.

  • Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit, following the manufacturer's instructions.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in IL-6 is not due to cytotoxicity.

  • Calculate the percentage of inhibition of IL-6 release for each concentration of the test compound compared to the stimulated control.

  • Determine the IC50 value if a dose-dependent inhibition is observed.

Formulation Considerations

This compound is more water-soluble than its aglycone, luteolin, which is an advantage for its incorporation into aqueous cosmetic formulations such as serums, lotions, and toners. However, its stability in formulations, particularly concerning pH and light exposure, should be evaluated. Encapsulation technologies, such as liposomes or niosomes, could be explored to enhance its stability and skin penetration. Preliminary studies on the formulation of luteolin-loaded films suggest that innovative delivery systems can improve its bioavailability and stability[17].

Conclusion

This compound is a promising natural active ingredient for cosmetic formulations, offering anti-inflammatory, antioxidant, and potential skin-lightening benefits. Its well-defined mechanism of action, particularly its potent inhibition of IL-5, provides a strong scientific basis for its use in products targeting sensitive and inflamed skin. While further research is needed to fully characterize its efficacy in tyrosinase and extracellular matrix enzyme inhibition, the existing data on its aglycone and other glycosides are highly encouraging. The provided protocols offer a framework for the systematic evaluation of this compound for the development of innovative and effective cosmetic products.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Luteolin-4'-o-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Luteolin-4'-o-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound still poorly soluble in water, even though it is a glycoside?

A2: Several factors can contribute to the lower-than-expected solubility of flavonoid glycosides:

  • Molecular Structure: The overall planarity and crystalline structure of the molecule can significantly impact its ability to interact with water molecules, even with a sugar group present.

  • Intermolecular Forces: Strong intermolecular hydrogen bonding between the flavonoid glycoside molecules in the solid state can make it energetically unfavorable for them to dissolve in water.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several effective techniques can be employed to enhance the solubility of this compound:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility.[1]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Chemical Modification: Further chemical derivatization, such as succinylation of the glucoside moiety, has been shown to dramatically increase the aqueous solubility of a related luteolin glycoside by over 12,000-fold.[2]

  • Use of Co-solvents: The solubility of luteolin and its glycosides can be improved by using co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) in aqueous solutions.

Q4: Which method is the most suitable for my application?

A4: The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro cell culture, in vivo animal studies), regulatory considerations, and scalability. A comparative summary of common methods is provided in the table below.

Troubleshooting Guides

Problem 1: Low yield or inefficient formation of cyclodextrin inclusion complexes.
Possible Cause Troubleshooting Step
Incorrect Cyclodextrin Type The size of the cyclodextrin cavity must be appropriate to accommodate the this compound molecule. For flavonoids, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3] Experiment with different types of cyclodextrins to find the optimal fit.
Suboptimal Stoichiometry The molar ratio of this compound to cyclodextrin affects complexation efficiency. A 1:1 stoichiometry is common, but this should be experimentally determined using methods like a phase-solubility study.[4]
Inefficient Complexation Method The method of preparation (e.g., co-precipitation, kneading, freeze-drying) can impact the efficiency of complex formation. Freeze-drying is often effective for creating stable, amorphous complexes.
Inadequate Mixing or Reaction Time Ensure thorough mixing and allow sufficient time for the complex to form. Sonication can be used to facilitate the process.
Problem 2: Aggregation and instability of this compound nanoparticles.
Possible Cause Troubleshooting Step
High Nanoparticle Concentration High concentrations can lead to aggregation. Prepare nanoparticles at a lower concentration or dilute them after preparation.
Inappropriate Stabilizer The choice and concentration of a stabilizer (e.g., polymers, surfactants) are crucial for preventing aggregation. Screen different stabilizers and optimize their concentration.
Unfavorable pH or Ionic Strength The pH and ionic strength of the dispersion medium can affect the surface charge and stability of the nanoparticles. Adjust the pH and use buffers with appropriate ionic strength.
Inefficient Homogenization The energy input during nanoparticle preparation (e.g., sonication, high-pressure homogenization) must be sufficient to produce small, uniform particles. Optimize the homogenization parameters.
Problem 3: Drug recrystallization from solid dispersions.
Possible Cause Troubleshooting Step
Poor Miscibility with Polymer The flavonoid glycoside and the polymer must be miscible to form a stable amorphous solid dispersion. Use polymers that can form hydrogen bonds with this compound, such as polyvinylpyrrolidone (PVP).[5]
High Drug Loading If the drug loading is too high, the polymer may not be able to effectively inhibit recrystallization. Prepare solid dispersions with different drug-to-polymer ratios to find the optimal loading.
Inappropriate Solvent System The solvent used in the solvent evaporation method should be able to dissolve both the drug and the polymer effectively.
Hygroscopicity Absorption of moisture can induce recrystallization. Store the solid dispersion in a desiccator or under controlled humidity conditions.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Luteolin and its Glycosides

TechniqueCarrier/MethodCompoundFold Increase in SolubilityReference
Chemical ModificationSuccinylationLuteolin-7-o-glucoside~12,232-fold[2]
NanoparticlesLiquid anti-solvent precipitationLuteolin132.74-fold[1][2]
NanoparticlesPVP-k30/cyclodextrinLuteolin132-fold[3]
Phospholipid ComplexSolvent evaporationLuteolin40-50 fold[3]
Cyclodextrin ComplexationHP-β-CDLuteolinSignificantly enhanced[5]
Solid DispersionPVPNaringenin/Hesperetin (aglycones)100% release at pH 6.8[5]
Solid DispersionPEGNaringenin/Hesperetin (aglycones)60-70% release at pH 6.8[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Determine Stoichiometry: Perform a phase-solubility study to determine the optimal molar ratio of this compound to HP-β-CD (typically 1:1).

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring to obtain a clear solution.

  • Dissolve this compound: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) if it is not directly soluble in the HP-β-CD solution.

  • Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution under constant stirring.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize under vacuum until a dry powder is obtained.

  • Characterization: Characterize the resulting powder using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.

  • Solubility Measurement: Determine the aqueous solubility of the complex and compare it to that of the free this compound.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer matrix to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or other suitable polymer

  • A common solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Select Drug-to-Polymer Ratio: Choose the desired weight ratio of this compound to the polymer (e.g., 1:2, 1:4).

  • Dissolution: Dissolve both the this compound and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC, XRD, and FT-IR to confirm the amorphous nature of the drug within the polymer matrix.

  • Dissolution Study: Perform an in vitro dissolution study to compare the dissolution profile of the solid dispersion with that of the pure this compound.

Mandatory Visualizations

experimental_workflow_cyclodextrin cluster_preparation Preparation cluster_characterization Characterization start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd dissolve_lg Dissolve this compound (optional co-solvent) start->dissolve_lg mix Mix Solutions dissolve_cd->mix dissolve_lg->mix stir Stir for 24-48h mix->stir freeze Freeze (-80°C) stir->freeze lyophilize Lyophilize freeze->lyophilize product Inclusion Complex Powder lyophilize->product ftir FT-IR product->ftir Confirm Interaction dsc DSC product->dsc Assess Thermal Properties xrd XRD product->xrd Check Crystallinity solubility Solubility Test product->solubility Quantify Improvement

Caption: Workflow for Cyclodextrin Inclusion Complexation.

signaling_pathway_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Luteolin This compound Luteolin->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Gene Induces Transcription

Caption: Inhibition of NF-κB Signaling by this compound.

signaling_pathway_il5 cluster_nucleus Nucleus IL5 Interleukin-5 (IL-5) IL5R IL-5 Receptor IL5->IL5R Binds to JAK JAK IL5R->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes and Translocates to Gene Eosinophil Proliferation, Maturation, and Activation Luteolin This compound Luteolin->IL5R Inhibits Bioactivity STAT_n STAT Dimer DNA DNA STAT_n->DNA Binds to DNA->Gene Induces Transcription

Caption: Inhibition of IL-5 Signaling by this compound.

References

Stability of Luteolin-4'-o-glucoside in different solvents and pH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Luteolin-4'-o-glucoside in various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a cool, dry, and dark place. Vendor recommendations typically suggest storage at temperatures ranging from <+8°C to 10-25°C.[1] To prevent degradation from light and moisture, it is advisable to store the compound in a tightly sealed container, protected from light.

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. For aqueous solutions, it is best to prepare them fresh before use, as flavonoids can be unstable in aqueous environments, especially at neutral to alkaline pH.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in polar organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Ethanol

  • Pyridine

For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline. The glycosylation of luteolin enhances its solubility in hydrophilic organic solvents compared to its aglycone, luteolin.[2][3][4]

Q4: How does pH affect the stability of this compound?

The stability of flavonoid glycosides like this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Flavonoid glycosides are relatively stable in acidic conditions. However, prolonged exposure to strong acids can lead to the hydrolysis of the glycosidic bond, resulting in the formation of the aglycone (luteolin) and the corresponding sugar (glucose).[5]

  • Neutral to Alkaline Conditions (pH > 7): In neutral and particularly in alkaline solutions, the aglycone luteolin is susceptible to oxidative degradation, which can lead to the opening of the heterocyclic C-ring and further degradation products.[6] Therefore, it is anticipated that this compound will also exhibit instability in these conditions, primarily through the degradation of the aglycone part of the molecule following any potential hydrolysis. Flavonoids are generally more stable in acidic environments.[7]

Q5: What are the expected degradation products of this compound?

The primary degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the cleavage of the O-glycosidic bond to yield luteolin and glucose . Further degradation of the luteolin aglycone can occur, especially under oxidative, photolytic, and alkaline conditions. The degradation of luteolin can lead to various phenolic acid derivatives.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low analytical signal for this compound. Degradation of the compound due to improper storage or experimental conditions.Review storage conditions of both solid compound and solutions. Ensure solutions are freshly prepared, especially if aqueous. Protect from light and high temperatures. Analyze a freshly prepared standard to confirm instrument performance.
Appearance of unknown peaks in chromatogram during analysis. Formation of degradation products.The primary degradation product is likely luteolin. Co-inject with a luteolin standard to confirm. Other peaks may be further degradation products of luteolin. Consider performing a forced degradation study to identify potential degradation products under your experimental conditions.
Inconsistent results in bioactivity assays. Instability of the compound in the assay medium.Check the pH of your assay buffer. If it is neutral or alkaline, the compound may be degrading during the incubation period. Consider the use of antioxidants in the medium if appropriate for the assay, or shorten the incubation time. Run a time-course experiment to assess the stability of the compound in your specific assay conditions.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.This compound has limited solubility in water. Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. Sonication may aid in dissolution.

Quantitative Stability Data

Quantitative stability data for this compound is limited in the literature. The following tables summarize available data for the aglycone, luteolin, and related flavonoid glycosides, which can provide insights into the expected stability of this compound.

Table 1: Thermal Degradation of Luteolin and Luteolin-7-O-glucoside

CompoundTemperatureDegradation Rate Constant (k)Activation Energy (Ea)Reference
Luteolin37 °C0.0245 h⁻¹51.4 kJ/mol[1][8]
Luteolin-7-O-glucosideNot specifiedNot specified120 kJ/mol[1]

Note: A higher activation energy suggests greater stability at elevated temperatures.

Table 2: Solubility of Luteolin in Various Solvents at 27 °C

SolventSolubility (mg/mL)
DMSO0.31 ± 0.08
Tetrahydrofuran (THF)0.30 ± 0.03
Butanol0.29 ± 0.08
1,4-Dioxane0.28 ± 0.03
Methanol0.28 ± 0.04
Ethanol0.25 ± 0.05
Ethyl Acetate0.25 ± 0.04
Acetone0.21 ± 0.04
Propanol0.21 ± 0.03
Acetonitrile0.20 ± 0.02
DichloromethaneVery low
WaterVery low

(Data from a study on the aglycone, luteolin)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 100°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acid modifier like formic acid or phosphoric acid. Detection is typically performed using a photodiode array (PDA) detector at the maximum absorbance wavelength of this compound (around 350 nm).[9]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.

Protocol 2: pH-Dependent Stability Study

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12). Use appropriate buffer systems (e.g., phosphate, citrate, borate) to maintain the desired pH.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., methanol or DMSO).

  • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

3. Incubation and Sampling:

  • Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

4. Sample Analysis:

  • Immediately analyze the withdrawn samples by a validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.

  • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol/DMSO) acid Acidic (1M HCl, 80°C) stock->acid Expose base Basic (1M NaOH, 80°C) stock->base Expose oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose thermal Thermal (80°C) stock->thermal Expose photo Photolytic (UV/Vis Light) stock->photo Expose ph_buffers Prepare pH Buffers (e.g., pH 2, 7, 10) hplc HPLC-PDA Analysis solvents Select Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO) acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Identify Unknowns kinetics Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics products Degradation Product Profile lcms->products

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway L4G This compound Luteolin Luteolin (Aglycone) L4G->Luteolin Hydrolysis (Acid/Base) Glucose Glucose L4G->Glucose Hydrolysis (Acid/Base) DegradationProducts Further Degradation Products (e.g., Phenolic Acids) Luteolin->DegradationProducts Oxidation / Photolysis (Neutral/Alkaline pH)

Caption: Proposed primary degradation pathway of this compound.

References

Technical Support Center: Optimizing Luteolin Glycoside Extraction from Olive Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of luteolin glycosides from olive leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting luteolin glycosides from olive leaves?

A1: Several methods are effective, with the choice depending on available equipment, desired yield, and environmental considerations. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) are often favored over traditional methods like Soxhlet and maceration due to their higher efficiency and shorter extraction times.[1][2][3][4] UAE is a green technology that can significantly increase the yield of luteolin-7-glucoside compared to conventional methods.[1][5][6] PLE is also highly efficient, yielding up to 2.71 g/kg of luteolin-7-O-glucoside under optimized conditions.[2][3]

Q2: Which solvent system is optimal for luteolin glycoside extraction?

A2: Aqueous ethanol solutions are widely considered the most effective and environmentally friendly solvents for extracting luteolin glycosides from olive leaves.[1][2][6][7] An ethanol-water mixture of 60% (v/v) is commonly used and has been shown to be optimal in several studies.[1][6] For PLE, an 80% aqueous ethanol solution has been reported to maximize the recovery of luteolin-7-O-glucoside.[3][7]

Q3: What is the impact of temperature on the extraction efficiency and stability of luteolin glycosides?

A3: Temperature is a critical parameter. Increasing the temperature generally enhances extraction efficiency by improving solvent penetration and diffusion rates.[8] However, excessively high temperatures can lead to the degradation of phenolic compounds, including luteolin glycosides.[8][9][10][11] For UAE, an optimal temperature of around 40°C has been reported for maximizing the yield of luteolin-7-glucoside.[1][4][5][6] In PLE, higher temperatures, such as 190°C, have been used to achieve maximum recovery, but the short extraction time in this method helps to minimize degradation.[3][7]

Q4: How can I analyze and quantify the luteolin glycoside content in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the most common and reliable method for the separation and quantification of luteolin glycosides in olive leaf extracts.[1][9][12][13][14] A C18 column is typically used for separation, and detection is often performed at a wavelength of 280 nm or 350 nm.[1][15][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of luteolin glycosides - Inefficient extraction method.- Suboptimal solvent concentration.- Inappropriate temperature or extraction time.- Improper sample preparation (e.g., particle size too large).- Poor quality of olive leaves.- Switch to a more efficient method like UAE or PLE.- Optimize the ethanol-water ratio (typically 60-80% ethanol).[1][3][6][7]- Adjust temperature and time based on the chosen method (e.g., 40°C for UAE).[1][6]- Ensure olive leaves are properly dried and ground to a fine powder to increase surface area.[7]- Use fresh, high-quality olive leaves, as the concentration of phenolic compounds can vary.[15]
Degradation of luteolin glycosides (discolored extract, unexpected peaks in HPLC) - Excessive extraction temperature.- Prolonged exposure to high temperatures.- Exposure to oxygen and light during processing or storage.[17]- Lower the extraction temperature. For conventional methods, stay below 70°C.[10][11]- Reduce the extraction time, especially when using higher temperatures.- Process and store extracts in a dark, oxygen-free environment (e.g., under nitrogen).[17]
Poor separation of peaks in HPLC chromatogram - Inappropriate mobile phase composition.- Incorrect column type.- Improper flow rate or column temperature.- Optimize the mobile phase gradient. A common mobile phase consists of acidified water (e.g., with formic or phosphoric acid) and methanol or acetonitrile.[16][18]- Use a C8 or C18 reversed-phase column.[16]- Adjust the flow rate (typically around 1 mL/min) and ensure a stable column temperature (e.g., 30°C).[15][19]
Co-extraction of interfering compounds (e.g., chlorophyll) - Use of a non-selective solvent system.- Perform a pre-extraction step with a non-polar solvent like n-hexane to remove chlorophyll and other lipids before the main extraction.[20]- Utilize purification techniques such as solid-phase extraction (SPE) or column chromatography after the initial extraction.[20]

Data Presentation: Luteolin-7-O-Glucoside Yields

Extraction Method Solvent Temperature (°C) Time Luteolin-7-O-Glucoside Yield (g/kg dry leaf) Reference
Ultrasound-Assisted Extraction (UAE)60% Ethanol40-1.82[1][4][5][6]
Pressurized Liquid Extraction (PLE)80% Ethanol1905 min2.71[2][3]
Dynamic Maceration80% Ethanol856 h1.0[2]
Soxhlet Extraction60% Ethanol-4 h1.32[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Dry olive leaves at room temperature or in an oven at a low temperature (e.g., 40°C) to avoid degradation of phenolic compounds.[9] Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 2.0 g of the ground olive leaves and place them in a glass beaker.

    • Add 26 mL of 60% (v/v) ethanol-water solution (solvent-to-solid ratio of 13:1 v/w).[1]

    • Immerse the ultrasonic probe about 1 cm into the mixture.

    • Perform the extraction at a frequency of 40 kHz and a temperature of 40°C.[1] The duration can be optimized, but significant yields can be achieved in a short time.

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • The supernatant can be directly analyzed by HPLC or stored in a dark, cool place.

Protocol 2: Pressurized Liquid Extraction (PLE)
  • Sample Preparation: Dry the olive leaves to a moisture content of about 5% and grind them.[3][7]

  • Extraction:

    • Mix 3.0 g of the ground olive leaves with a dispersing agent like Ottawa sand and load the mixture into the extraction cell.[7]

    • Set the extraction parameters:

      • Solvent: 80% aqueous ethanol (v/v)[3][7]

      • Temperature: 190°C[3][7]

      • Static extraction time: 5 minutes[3][7]

    • Perform the extraction according to the instrument's operating procedure.

  • Post-Extraction:

    • The collected extract is ready for analysis.

Protocol 3: HPLC Analysis of Luteolin Glycosides
  • Instrumentation: An HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.4% phosphoric acid[16]

    • Solvent B: Methanol or Acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min[16]

    • Detection wavelength: 350 nm[16]

    • Injection volume: 20 µL

    • Column temperature: 30°C

  • Quantification: Prepare a calibration curve using a pure standard of luteolin-7-O-glucoside at various concentrations. The concentration of luteolin-7-O-glucoside in the samples is determined by comparing their peak areas with the calibration curve.

Visualizations

Luteolin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->NFkB Inhibits

Caption: Luteolin's Anti-Inflammatory Signaling Pathway.

Luteolin_Antioxidant_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1/Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Luteolin Luteolin Luteolin->Keap1_Nrf2 Promotes dissociation Luteolin->Nrf2 Activates

Caption: Luteolin's Antioxidant Signaling Pathway.

Experimental_Workflow Start Olive Leaves Drying Drying & Grinding Start->Drying Extraction Extraction (UAE or PLE) Drying->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Extract Crude Extract Filtration->Extract Analysis HPLC-DAD Analysis Extract->Analysis Purification Purification (Optional) Extract->Purification Quantification Quantification Analysis->Quantification Final_Product Purified Luteolin Glycosides Purification->Final_Product

Caption: Experimental Workflow for Luteolin Glycoside Extraction.

References

Technical Support Center: Overcoming Low Bioavailability of Luteolin-4'-o-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of Luteolin-4'-o-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of this compound?

The low bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: Luteolin, the aglycone of this compound, has very low water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2]

  • Extensive First-Pass Metabolism: After oral administration, this compound is hydrolyzed to its aglycone, luteolin, in the intestine.[3][4] Luteolin then undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, in the intestinal wall and liver.[3][5][6] This rapid conversion to metabolites reduces the amount of active compound reaching systemic circulation.

Q2: How is this compound metabolized in the body?

This compound is first hydrolyzed to its aglycone, luteolin, by intestinal enzymes.[3][4] Luteolin is then rapidly metabolized through Phase II conjugation reactions to form glucuronide and sulfate derivatives.[5][6][7] The primary metabolites found in plasma are luteolin glucuronides and sulfates.[5][8]

Q3: What are the main strategies to improve the bioavailability of this compound?

Several formulation and drug delivery strategies can be employed to enhance the bioavailability of this compound by addressing its poor solubility and extensive metabolism. These include:

  • Nanoformulations: Encapsulating the compound in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve its solubility and protect it from degradation.[9][10]

  • Solid Dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate.

  • Phospholipid Complexes (Phytosomes): Forming a complex with phospholipids can improve the lipophilicity and membrane permeability of the compound.[1][11]

  • Cyclodextrin Inclusion Complexes: Encapsulating the molecule within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.[1]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Low and variable results in cell-based assays.

  • Inconsistent in vivo results due to poor absorption.

Troubleshooting Workflow:

Start Low Aqueous Solubility Formulation Select Formulation Strategy Start->Formulation Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Increase solubility SolidDispersion Solid Dispersion Formulation->SolidDispersion Enhance dissolution Nanoemulsion Nanoemulsion Formulation->Nanoemulsion Improve dispersion Phospholipid Phospholipid Complex Formulation->Phospholipid Enhance permeability Protocol Follow Detailed Protocol Cyclodextrin->Protocol SolidDispersion->Protocol Nanoemulsion->Protocol Phospholipid->Protocol Characterize Characterize Formulation (Solubility, Particle Size, etc.) Protocol->Characterize Evaluate Evaluate in vitro/in vivo Characterize->Evaluate Success Improved Bioavailability Evaluate->Success

Caption: Troubleshooting workflow for low aqueous solubility.

Recommended Solutions & Experimental Protocols:

  • Solution 1.1: Preparation of a this compound Solid Dispersion

    Solid dispersions enhance the dissolution rate of poorly soluble compounds by dispersing them in a hydrophilic carrier. Polyethylene glycol (PEG) 4000 is a commonly used carrier.[12][13]

    • Method: Solvent Evaporation [12][13]

      • Dissolve this compound and PEG 4000 in a suitable solvent (e.g., ethanol) in a desired ratio (e.g., 1:4 w/w).

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • Dry the resulting solid mass in a desiccator.

      • Pulverize the dried mass and sieve to obtain a uniform particle size.

  • Solution 1.2: Preparation of a this compound Nanoemulsion

    Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.

    • Method: Spontaneous Emulsification (Low-Energy Method) [14][15]

      • Organic Phase: Dissolve this compound in a suitable oil (e.g., oleic acid) and add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).

      • Aqueous Phase: Prepare an aqueous solution (e.g., distilled water).

      • Slowly add the organic phase to the aqueous phase with continuous stirring using a magnetic stirrer.

      • Continue stirring until a transparent or translucent nanoemulsion is formed.

Issue 2: Rapid Metabolism and First-Pass Effect

Symptoms:

  • Low plasma concentrations of the parent compound after oral administration.

  • High levels of metabolites (glucuronides and sulfates) detected in plasma.[5][8]

  • Reduced efficacy in in vivo models compared to in vitro studies.

Troubleshooting Workflow:

Start Rapid Metabolism Strategy Select Protective Strategy Start->Strategy Nanoformulation Nanoencapsulation Strategy->Nanoformulation Protect from enzymes PhospholipidComplex Phospholipid Complex Strategy->PhospholipidComplex Alter absorption pathway CoAdmin Co-administration with Inhibitors Strategy->CoAdmin Inhibit metabolic enzymes Protocol Implement Formulation or Dosing Protocol Nanoformulation->Protocol PhospholipidComplex->Protocol CoAdmin->Protocol PK_Studies Conduct Pharmacokinetic Studies Protocol->PK_Studies Analyze Analyze Parent Compound and Metabolite Levels PK_Studies->Analyze Success Increased Systemic Exposure Analyze->Success

Caption: Troubleshooting workflow for rapid metabolism.

Recommended Solutions & Experimental Protocols:

  • Solution 2.1: Formulation of a Luteolin-Phospholipid Complex (Phytosome)

    Phospholipid complexes can enhance the oral bioavailability of flavonoids by improving their lipophilicity and facilitating their transport across the intestinal membrane, potentially utilizing lymphatic pathways and reducing first-pass metabolism.[1][11]

    • Method: Solvent Evaporation

      • Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., ethanol).

      • Reflux the solution for 2 hours.

      • Evaporate the solvent under vacuum.

      • Collect the resulting complex and store it in a desiccator.

  • Solution 2.2: Co-administration with Metabolic Enzyme Inhibitors (for in vitro studies)

    To investigate the role of specific metabolic pathways, co-administration with enzyme inhibitors can be useful in in vitro models. For instance, piperine is a known inhibitor of glucuronidation.

    • Protocol: In Vitro Metabolism Assay using Liver Microsomes

      • Pre-incubate liver microsomes with the inhibitor (e.g., piperine) for a specified time.

      • Add this compound to the reaction mixture.

      • Incubate for a defined period.

      • Stop the reaction and analyze the formation of metabolites using LC-MS/MS. A decrease in metabolite formation compared to the control (without inhibitor) indicates the involvement of the inhibited enzyme.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing the bioavailability of luteolin and its glycosides.

Table 1: Improvement in Solubility and Dissolution

Formulation StrategyCarrier/ExcipientsFold Increase in Solubility/Dissolution RateReference
Solid DispersionPEG 4000~97% release in 90 min vs. <20% for pure luteolin[12][13]
Phospholipid ComplexPhospholipon 90H2.5-fold increase in water solubility[16]
NanoemulsionOleic acid, Tween 80, Transcutol PSignificantly enhanced dissolution[14]
Cyclodextrin Complexβ-cyclodextrin6.23-fold increase in solubility

Table 2: Enhancement of Bioavailability

Formulation StrategyAnimal ModelFold Increase in Bioavailability (AUC)Reference
PhytosomeRats3.54-fold[11]
NanoemulsionRats2.97-fold[17]
Nanocrystals (SDS modified)Rats3.48-fold[16][18]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Rats~17-fold improved in-vitro release[10]

Key Signaling Pathways

Luteolin and its glycosides exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing mechanism-based studies.

cluster_inflammation Inflammatory Response cluster_antioxidant Antioxidant Response Luteolin This compound (hydrolyzed to Luteolin) NFkB NF-κB Luteolin->NFkB inhibits MAPK MAPK Luteolin->MAPK inhibits PI3K_Akt PI3K/Akt Luteolin->PI3K_Akt inhibits Nrf2 Nrf2 Luteolin->Nrf2 activates Inflammatory_Mediators ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators PI3K_Akt->Inflammatory_Mediators ARE ARE Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Key signaling pathways modulated by Luteolin.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound or its formulation) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • To assess active efflux, perform the experiment in the reverse direction (BL to AP).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method such as HPLC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Quantitative Analysis of this compound and its Metabolites in Plasma by HPLC-MS/MS

This protocol is for the pharmacokinetic analysis of this compound.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a protein precipitating agent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: [M-H]⁻ → fragment ion

      • Luteolin: [M-H]⁻ → fragment ion

      • Luteolin glucuronide: [M-H]⁻ → fragment ion

      • Luteolin sulfate: [M-H]⁻ → fragment ion

  • Quantification: Construct a calibration curve using known concentrations of the analytes and the internal standard to quantify the concentrations in the plasma samples.

References

Preventing degradation of Luteolin-4'-o-glucoside during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Luteolin-4'-o-glucoside during storage.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: I observe a decrease in the concentration of my this compound solution over a short period.

  • Question: What are the primary factors that could be causing the rapid degradation of my this compound in solution?

  • Answer: The degradation of this compound in solution is primarily influenced by exposure to light, elevated temperatures, non-optimal pH, and the presence of oxygen. Flavonoids, in general, are susceptible to photodegradation, and both luteolin and its glycosides have been shown to be unstable under light exposure. Increased temperatures can accelerate hydrolytic and oxidative degradation reactions. The pH of the solution is also critical, as extreme pH values can catalyze the hydrolysis of the glycosidic bond. Finally, dissolved oxygen can lead to oxidative degradation of the flavonoid structure.

Issue 2: I see a color change in my this compound solution or solid sample.

  • Question: My sample of this compound has changed color. What does this indicate?

  • Answer: A color change is a visual indicator of chemical degradation. For flavonoids like this compound, this can be due to oxidation of the phenolic hydroxyl groups and potential polymerization of the degradation products. This is often accelerated by exposure to light and oxygen.

Issue 3: I have detected the presence of Luteolin aglycone in my this compound sample.

  • Question: My analysis shows the presence of Luteolin in my this compound sample. What is the likely cause?

  • Answer: The presence of the aglycone, Luteolin, indicates the hydrolysis of the O-glycosidic bond. This can be caused by several factors, including:

    • Acidic or Basic Conditions: The glycosidic linkage is susceptible to hydrolysis under non-neutral pH conditions.

    • Enzymatic Contamination: If the sample has been in contact with materials of biological origin, contamination with β-glucosidase enzymes could cleave the sugar moiety.

    • Thermal Stress: High temperatures can also promote the hydrolysis of the glycosidic bond.

Issue 4: My this compound appears to be degrading even when stored in the dark and at a low temperature.

  • Question: I've taken precautions to store my sample in the dark and cold, but it still seems to be degrading. What else could be the problem?

  • Answer: If light and temperature have been controlled, consider the following:

    • Oxygen: The presence of oxygen, even in a sealed container, can be sufficient to cause oxidative degradation over time. Consider purging the container with an inert gas like nitrogen or argon before sealing.

    • Solvent Purity: Impurities in the solvent, such as metal ions (e.g., Cu2+), can catalyze degradation reactions. Use high-purity solvents.

    • pH of the Solvent: Even unbuffered "neutral" solvents can have a pH that is not optimal for stability. For aqueous solutions, buffering to a slightly acidic pH (around 4-6) may improve stability, though this should be experimentally verified for your specific application.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored at low temperatures. Recommendations are -20°C for up to 3 years or 4°C for up to 2 years. Storing under an inert atmosphere (nitrogen or argon) is also advisable to minimize oxidation.

  • Q2: How should I store solutions of this compound?

    • A2: Solutions are generally less stable than the solid compound. For short-term storage, keep solutions at 4°C in the dark. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. For stock solutions in solvents like DMSO, storage at -20°C is suitable for up to one month, and at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Q3: Is this compound sensitive to light?

    • A3: Yes, flavonoids, including luteolin and its glycosides, are known to be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.

Degradation Pathways and Prevention

  • Q4: What are the main degradation pathways for this compound?

    • A4: The two primary degradation pathways are:

      • Hydrolysis of the glycosidic bond: This results in the formation of Luteolin (the aglycone) and a glucose molecule. This is often catalyzed by acid, base, or enzymes.

      • Oxidative degradation of the flavonoid structure: The phenolic hydroxyl groups on the luteolin backbone are susceptible to oxidation, which can lead to the opening of the heterocyclic C-ring and the formation of various smaller phenolic compounds.

  • Q5: Can I use antioxidants to prevent the degradation of this compound?

    • A5: The use of antioxidants can be a viable strategy, but it requires careful consideration. While antioxidants can scavenge free radicals and inhibit oxidative degradation, their interactions with flavonoids can be complex. For instance, ascorbic acid has been shown to have a protective effect on some flavonoids but can accelerate the degradation of others, such as anthocyanins. If you consider using an antioxidant, it is crucial to perform a stability study with your specific formulation to ensure compatibility and efficacy.

  • Q6: How does pH affect the stability of this compound?

    • A6: The pH of the solution can significantly impact stability. Strongly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond. While specific quantitative data for this compound is limited, flavonoids are generally more stable in slightly acidic conditions. It is advisable to maintain the pH of aqueous solutions as close to neutral as possible, or slightly acidic, and to buffer the solution if necessary for your experimental setup.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer RecommendationsAdditional Notes
Solid -20°CUp to 3 yearsTightly sealed, light-protected (amber vial or foil)Store under an inert atmosphere (N₂ or Ar)
4°CUp to 2 yearsTightly sealed, light-protected (amber vial or foil)For shorter-term storage
In Solvent -80°CUp to 6 monthsTightly sealed, light-protected (amber vial or foil)Aliquot to avoid freeze-thaw cycles
-20°CUp to 1 monthTightly sealed, light-protected (amber vial or foil)Aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity solvent for stock solution (e.g., DMSO, methanol)

  • Mobile phase A: 0.1% Formic acid in water (HPLC grade)

  • Mobile phase B: Acetonitrile (HPLC grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Dilute the stock solution with the desired experimental buffer or solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. Stability Study Design (Forced Degradation):

  • Thermal Stress: Incubate the working solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

  • Photostability: Expose the working solution to a controlled light source (e.g., UV lamp or a photostability chamber) at a constant temperature. A control sample should be kept in the dark at the same temperature.

  • pH Stress: Adjust the pH of the working solution to various levels (e.g., pH 2, 4, 7, 9, 12) using appropriate buffers.

  • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the working solution.

4. HPLC Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient of mobile phase A and B (e.g., start with 90% A, ramp to 50% A over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 340 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject the samples onto the HPLC system.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Monitor for the appearance of new peaks, which would indicate degradation products.

Mandatory Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Luteolin Luteolin This compound->Luteolin  Hydrolysis (Acid, Base, or β-glucosidase) Glucose Glucose This compound->Glucose Luteolin_aglycone Luteolin Degradation_Products Smaller Phenolic Compounds Luteolin_aglycone->Degradation_Products  Oxidation (Oxygen, Light, Metal Ions)

Caption: Primary degradation pathways of this compound.

experimental_workflow Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Experimental Buffers/Solvents Prepare_Stock->Prepare_Working Apply_Stress Apply Stress Conditions (Temp, Light, pH, Oxidizing Agent) Prepare_Working->Apply_Stress Sample_Collection Collect Samples at Timed Intervals Apply_Stress->Sample_Collection HPLC_Analysis Analyze Samples by HPLC Sample_Collection->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Degradation Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for stability testing.

logical_relationship Degradation Degradation Light Light Light->Degradation Temperature Temperature Temperature->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation Enzymes Enzymes Enzymes->Degradation Metal_Ions Metal_Ions Metal_Ions->Degradation

Caption: Factors influencing the degradation of this compound.

Technical Support Center: Optimizing HPLC Separation of Luteolin and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of luteolin and its diverse glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating luteolin and its glycosides?

A1: The vast majority of separations for luteolin and its derivatives are performed on reversed-phase (RP) columns.[1] Silica-based C18 (octadecyl silica or ODS) columns are the most widely used and desirable for the analysis of multiple phytoconstituents, including phenolic compounds like luteolin.[1][2] C8 columns are also utilized.[3][4]

Q2: What is a typical mobile phase composition for this type of analysis?

A2: A binary solvent system is generally used, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1] Common organic solvents are methanol and acetonitrile.[1] To improve peak shape and resolution, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl groups.[1][3][5][6][7]

Q3: Should I use an isocratic or gradient elution?

A3: Gradient elution is generally preferred for separating complex mixtures containing both the aglycone (luteolin) and its various glycosides (e.g., luteolin-7-O-glucoside, orientin, isoorientin).[1][5][8] This is because the polarity difference between luteolin and its glycosides is significant. A gradient program allows for the elution of the more polar glycosides first, followed by the less polar aglycone, ensuring good resolution and reasonable analysis time.

Q4: What is the optimal detection wavelength (λ) for luteolin and its glycosides?

A4: Luteolin and its glycosides exhibit strong UV absorbance. Detection is commonly set between 340 nm and 360 nm.[3][8][9][10] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range (e.g., 200-400 nm), which helps in peak identification and purity assessment.[5] For simultaneous analysis of various flavonoids, wavelengths around 270 nm, 340 nm, or 350 nm are often employed.[5][7]

Q5: How does column temperature affect the separation?

A5: Column temperature influences solvent viscosity and mass transfer kinetics. For flavonoid analysis, temperatures are often maintained between 30°C and 40°C.[2][11][12][13] An optimal temperature of 35°C has been reported to maximize chromatogram efficiency and peak area for some flavonoids.[2] It is a critical parameter to control for ensuring reproducible retention times.

Troubleshooting Guide

Problem: Poor Resolution or Co-eluting Peaks

This is a common issue when separating structurally similar compounds like luteolin C-glycoside isomers (e.g., orientin and isoorientin).

Possible CauseSuggested Solution
Mobile Phase Not Optimized Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[5][6] Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity. Acetonitrile is less viscous and can provide better efficiency.[2] Modify pH: Adjusting the concentration of the acid (e.g., formic acid) in the mobile phase can change the ionization state of the analytes and improve separation.[1]
Inappropriate Column Change Stationary Phase: If a C18 column is not providing adequate separation, consider a different chemistry like a Phenyl-Hexyl or a C8 column. Use a Smaller Particle Size: Columns with smaller particles (e.g., <3 µm) or UHPLC systems offer significantly higher efficiency and resolving power.[5]
Low Efficiency Decrease Flow Rate: Lowering the flow rate can improve separation efficiency, though it will increase the analysis time.[11][14] Optimize Temperature: Experiment with column temperatures between 30-40°C to find the best efficiency.[2]

Problem: Peak Tailing or Asymmetric Peaks

Peak tailing is often observed with phenolic compounds due to interactions with the stationary phase.

Possible CauseSuggested Solution
Secondary Silanol Interactions Acidify Mobile Phase: Ensure the mobile phase pH is low enough (typically pH 2.5-3.5) by adding formic, acetic, or phosphoric acid. This suppresses the ionization of free silanol groups on the silica support and the phenolic hydroxyls on the analytes, minimizing unwanted interactions.[1]
Column Overload Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.[12][13][15]
Column Contamination or Degradation Wash the Column: Flush the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration with the mobile phase). Use a Guard Column: A guard column protects the analytical column from strongly retained impurities. Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

Problem: Retention Time Shifts

Inconsistent retention times make peak identification unreliable.

Possible CauseSuggested Solution
Inadequate Column Equilibration Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. This may require flushing with 10-20 column volumes.
Fluctuations in Temperature Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable temperature and achieving reproducible retention times.[2][11]
Mobile Phase Composition Change Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed and degassed. Solvent proportions can change due to evaporation of the more volatile component.
Pump or System Issues Check for Leaks: Inspect the HPLC system for any leaks. Prime the Pump: Ensure the pump is properly primed and free of air bubbles.

Data Presentation: HPLC Parameters

For easy comparison, the following tables summarize typical parameters used in the separation of luteolin and its glycosides.

Table 1: Example Mobile Phases and Gradient Programs

AnalytesColumnMobile Phase AMobile Phase BGradient Program ExampleReference
Luteolin & Luteolin-7-O-glucosideC180.2% Phosphoric Acid in WaterMethanolIsocratic (50:50, v/v)[7]
Luteolin & Apigenin GlycosidesC180.1% Formic Acid & 0.063% Ammonium Formate in WaterAcetonitrile with 0.1% Formic Acid0-3 min, 10% B; 3-18 min, 10-12% B; 18-20 min, return to 10% B[5]
Luteolin, Rutin, QuercetinC18Water with Acetic Acid (97:3, v/v)MethanolIsocratic (20:80, v/v)[14]
Luteolin & LuteolosideC180.1% Formic Acid in WaterAcetonitrile0-60 min, 10-23% B[8]
Luteolin & its GlucosidesC18WaterMethanol0-13 min, 10-100% B; 13-20 min, 100% B[12][13]

Table 2: Typical Column Specifications and Operating Conditions

ParameterTypical Value/RangeNotes
Stationary Phase C18 (ODS)The most common choice for reversed-phase separation of flavonoids.[1][2]
Column Length 50 - 250 mmLonger columns provide better resolution but increase backpressure and run time.[1]
Internal Diameter 3.9 - 4.6 mmStandard analytical scale columns.[1]
Particle Size 1.8 - 10 µmSmaller particles (<3 µm) offer higher efficiency (UHPLC).[1][5]
Flow Rate 0.5 - 1.5 mL/minAdjusted based on column dimensions and desired separation.[11][14]
Column Temperature 30 - 40 °CThermostatting is crucial for reproducibility.[2][11]
Injection Volume 10 - 20 µLShould be optimized to avoid column overload.[9][12][13][15]
Detection Wavelength 340 - 360 nmMaximizes sensitivity for luteolin and its glycosides.[3][7][8]

Experimental Protocols

Protocol 1: General HPLC-PDA Method for Luteolin and its Glycosides

This protocol provides a starting point for method development.

  • Sample Preparation (from Plant Material):

    • Accurately weigh 50 mg of dried, powdered plant material.

    • Add 20 mL of 70-80% methanol. To hydrolyze glycosides to the aglycone for total luteolin content, an acid hydrolysis step (e.g., with 25% HCl) can be performed.[14]

    • Extract using ultrasonication for 30-60 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • PDA Detector: Scan range 200-400 nm, with specific monitoring at 350 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 40% B

      • 25-30 min: Linear gradient from 40% to 70% B

      • 30-35 min: Hold at 70% B

      • 35-36 min: Return to 10% B

      • 36-45 min: Re-equilibration at 10% B

  • Data Analysis:

    • Identify peaks by comparing retention times and UV-Vis spectra with authentic standards of luteolin and its expected glycosides.

    • Quantify the compounds by creating a calibration curve using a series of standard solutions of known concentrations.

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Plant Material / Formulation Extraction Extraction (e.g., Sonication) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Column Reversed-Phase Column (e.g., C18) Injection->Column Elution Gradient Elution Column->Elution Detection PDA Detection (200-400 nm) Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Standard experimental workflow for HPLC analysis of luteolin.

G Start Problem: Poor Separation Cause1 Peaks Tailing? Start->Cause1 Cause2 Broad Peaks? Start->Cause2 Cause3 Co-elution? Start->Cause3 Sol1a Increase Mobile Phase Acidity (e.g., 0.1% Formic Acid) Cause1->Sol1a Yes Sol1b Reduce Sample Concentration Cause1->Sol1b Yes Sol2a Check for Column Contamination (Flush with strong solvent) Cause2->Sol2a Yes Sol2b Decrease Flow Rate Cause2->Sol2b Yes Sol3a Optimize Gradient Slope (Make it shallower) Cause3->Sol3a Yes Sol3b Change Organic Modifier (Methanol <=> Acetonitrile) Cause3->Sol3b Yes Sol3c Use Higher Efficiency Column (Smaller particle size) Cause3->Sol3c Yes

Caption: Troubleshooting flowchart for poor HPLC peak separation.

References

Technical Support Center: Enhancing Luteolin-4'-o-glucoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Luteolin-4'-o-glucoside synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question Potential Cause Suggested Solution
Why is my overall yield of this compound consistently low? Poor Solubility of Luteolin: Luteolin has low aqueous solubility, limiting its availability for the reaction.[1] Suboptimal Reaction Conditions: Temperature, pH, or buffer composition may not be ideal for the chosen synthesis method. Enzyme Inactivity (Enzymatic Synthesis): The glycosyltransferase may be inactive or denatured. Inefficient Protection/Deprotection (Chemical Synthesis): Incomplete reactions in the protection or deprotection steps can significantly lower the final yield.[2]Improve Solubility: Add a co-solvent such as Dimethyl Sulfoxide (DMSO) to the reaction mixture. Concentrations of 5-20% (v/v) DMSO have been shown to significantly increase the solubility of luteolin and improve conversion rates.[1] Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your specific enzyme or chemical reaction. For enzymatic synthesis using Bacillus cereus cells, a pH of 6.47 and a temperature of 30°C have been shown to be effective.[1] Verify Enzyme Activity: Perform an activity assay with a known substrate to confirm your enzyme is active. Ensure proper storage and handling of the enzyme. Refine Protection/Deprotection Steps: Monitor each step by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion before proceeding to the next step.
My reaction produces multiple luteolin glucosides, not just the desired 4'-o-glucoside. How can I improve regioselectivity? Inherent Enzyme Properties (Enzymatic Synthesis): Some glycosyltransferases naturally glycosylate multiple hydroxyl groups on the flavonoid backbone. For instance, UGT73C8 can produce both this compound and Luteolin-7-o-glucoside.[2] Lack of Protecting Groups (Chemical Synthesis): Without proper protection of other hydroxyl groups, the glycosyl donor can react at multiple positions. The acidity of the hydroxyl groups generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.Enzyme Selection/Engineering: Choose a glycosyltransferase known for its high regioselectivity towards the 4'-OH position. If not available, consider protein engineering of existing enzymes by mutating key amino acid residues in the active site to alter substrate binding and favor 4'-O-glycosylation. Strategic Use of Protecting Groups: In chemical synthesis, selectively protect the 5, 7, and 3'-hydroxyl groups of luteolin before the glycosylation step. This ensures that the glycosyl donor reacts specifically with the 4'-hydroxyl group. Subsequent deprotection will yield the desired product.
I am having difficulty purifying this compound from the reaction mixture. Presence of Multiple Glycoside Isomers: Co-elution of different luteolin glucoside isomers can make purification by chromatography challenging. Residual Starting Material: Unreacted luteolin and glycosyl donor can contaminate the final product.Chromatographic Techniques: Employ high-performance liquid chromatography (HPLC) or column chromatography with a suitable stationary phase (e.g., C18 for reverse-phase) and a carefully optimized mobile phase gradient to separate the isomers.[3] Solid-Phase Extraction: Consider using molecularly imprinted polymers designed to selectively bind luteolin or its glucosides for purification.[3]
The enzymatic conversion rate is high initially but then plateaus or decreases. Product Inhibition: The accumulation of this compound or byproducts may inhibit the enzyme's activity. Substrate Depletion: The concentration of the glycosyl donor (e.g., UDP-glucose) may become a limiting factor over time. Enzyme Instability: The enzyme may lose activity over the course of the reaction due to thermal or pH-related denaturation.In Situ Product Removal: Investigate methods to remove the product from the reaction mixture as it is formed. Fed-Batch Strategy: Periodically add more of the limiting substrate (e.g., glycosyl donor) to the reaction to maintain a sufficient concentration. Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse.

Frequently Asked Questions (FAQs)

1. What is the most significant challenge in the synthesis of this compound?

The primary challenge is achieving high regioselectivity. Luteolin has four hydroxyl groups (at positions 5, 7, 3', and 4'), and controlling which hydroxyl group is glycosylated is crucial. In chemical synthesis, this necessitates a multi-step process involving the protection and deprotection of the other hydroxyl groups.[2] In enzymatic synthesis, the choice of glycosyltransferase is critical, as many enzymes can produce a mixture of glycosides.[2]

2. Which is a better method for synthesis: chemical or enzymatic?

Both methods have their advantages and disadvantages.

  • Chemical Synthesis: Offers the potential for large-scale production and is not dependent on the availability of specific enzymes. However, it often involves harsh reaction conditions, the use of toxic reagents, and multiple protection/deprotection steps, which can lead to lower overall yields and the generation of significant chemical waste.[4]

  • Enzymatic Synthesis: Is highly regioselective and stereoselective, proceeds under mild reaction conditions, and is more environmentally friendly. The main limitations are the availability and cost of suitable glycosyltransferases and the potential for lower yields compared to some chemical methods.[5]

The choice of method often depends on the desired scale of production, available resources, and environmental considerations.

3. How can the low solubility of luteolin in aqueous reaction media be overcome?

The use of hydrophilic organic co-solvents is a common and effective strategy. Dimethyl sulfoxide (DMSO) at concentrations between 5% and 20% (v/v) has been shown to significantly enhance the solubility of luteolin, leading to higher conversion rates in enzymatic glycosylation reactions.[1]

4. What analytical techniques are used to confirm the successful synthesis and purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of the reaction, identify the product by comparing its retention time with a standard, and assess the purity of the final product.[3]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of a glucose moiety to the luteolin backbone.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the exact structure of the synthesized compound, confirming the position of the glycosidic bond at the 4'-hydroxyl group.

Quantitative Data Summary

The following tables summarize quantitative data on the yield of this compound and related compounds under various synthesis and extraction conditions.

Table 1: Enzymatic Synthesis of Luteolin Glucosides

EnzymeSubstrateCo-solventProduct(s)Yield/Conversion RateReference
UGT73C8 from Medicago truncatula expressed in E. coliLuteolin (100 µM)None (Terrific Broth medium)This compound & Luteolin-7-o-glucoside~14 mg/L (4'-o-glucoside), ~8 mg/L (7-o-glucoside)[2]
Bacillus cereus A46 cellsLuteolin (970 µM)20% (v/v) DMSOLuteolin-7-O-β-glucoside (major), Luteolin-4'-O-β-glucoside, and others96% total conversion; 931.2 µM (417.2 mg/L) of Luteolin-7-O-β-glucoside[1]
Amylosucrase from Deinococcus geothermalis (DGAS)LuteolinNot specifiedLuteolin-4'-O-α-D-glucopyranoside86% production yield[7]

Table 2: Chemical Synthesis and Extraction Yields

MethodStarting MaterialKey Reagents/ConditionsProductOverall YieldReference
Semi-synthesisHesperidinI2, Pyridine, AlcoholLuteolin-[8]
Semi-synthesisHesperidinMulti-stepLuteolin and its glucoside5.88% (based on hesperidin)[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using E. coli expressing a Glycosyltransferase

This protocol is a general guideline based on the methodology described for the synthesis of flavonoid glycosides in E. coli.[2]

  • Culture Preparation:

    • Inoculate a single colony of E. coli harboring the expression vector for the desired glycosyltransferase (e.g., UGT73C8) into Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • Inoculate Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and Substrate Addition:

    • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Incubate the culture at a lower temperature (e.g., 20°C) for 5 hours to allow for protein expression.

    • Prepare a stock solution of luteolin in DMSO. Add the luteolin stock solution to the culture to a final concentration of 100 µM.

  • Reaction and Product Recovery:

    • Incubate the culture for 24-48 hours at 20°C with shaking.

    • Separate the cells from the medium by centrifugation.

    • As the glycosylated product is often secreted into the medium, the supernatant can be collected for purification.[2]

  • Purification and Analysis:

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

    • Purify this compound using HPLC.

    • Confirm the identity and purity of the product using MS and NMR.

Protocol 2: General Approach for Chemical Synthesis of this compound

This protocol outlines the general strategy for the chemical synthesis of flavonoid glycosides, which involves protection, glycosylation, and deprotection steps.

  • Protection of Hydroxyl Groups:

    • Selectively protect the 5, 7, and 3'-hydroxyl groups of luteolin. This can be achieved using various protecting groups, and the choice will depend on the specific reaction conditions of the subsequent steps.

  • Glycosylation:

    • React the protected luteolin with a suitable glycosyl donor, such as a protected and activated glucose derivative (e.g., acetobromo-α-D-glucose).

    • This reaction is typically carried out in the presence of a promoter, such as a silver or mercury salt.

  • Deprotection:

    • Remove all protecting groups from both the flavonoid and the sugar moiety to yield the final product, this compound. The deprotection conditions must be chosen carefully to avoid cleaving the newly formed glycosidic bond.

  • Purification and Analysis:

    • Purify the crude product by column chromatography or preparative HPLC.

    • Characterize the final product using MS and NMR to confirm its structure and purity.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Ecoli E. coli Culture (with GT gene) Induction IPTG Induction Ecoli->Induction Luteolin_addition Luteolin Addition Induction->Luteolin_addition Bioconversion Glycosylation Luteolin_addition->Bioconversion Centrifugation Cell Separation Bioconversion->Centrifugation Purification Purification (HPLC) Centrifugation->Purification Analysis Analysis (MS, NMR) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis Strategy

Chemical_Synthesis_Strategy Luteolin Luteolin Protected_Luteolin Protected Luteolin (5, 7, 3'-OH blocked) Luteolin->Protected_Luteolin Protection Glycosylation Glycosylation Reaction Protected_Luteolin->Glycosylation Glycosyl_Donor Activated Glycosyl Donor Glycosyl_Donor->Glycosylation Protected_Glucoside Protected this compound Glycosylation->Protected_Glucoside Deprotection Deprotection Protected_Glucoside->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Strategy for the chemical synthesis of this compound.

Factors Influencing Yield

Factors_Influencing_Yield cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Yield This compound Yield Enzyme Enzyme Source & Regioselectivity Enzyme->Yield pH pH pH->Yield Temperature Temperature Temperature->Yield Co_solvent Co-solvent (e.g., DMSO) Co_solvent->Yield Substrate_Conc Substrate Concentration Substrate_Conc->Yield Protecting_Groups Protecting Group Strategy Protecting_Groups->Yield Reaction_Conditions Reaction Conditions (Solvent, Catalyst) Reaction_Conditions->Yield Deprotection_Yield Deprotection Efficiency Deprotection_Yield->Yield

Caption: Key factors influencing the yield of this compound synthesis.

References

Dealing with matrix effects in LC-MS analysis of Luteolin-4'-o-glucoside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Luteolin-4'-o-glucoside.

Troubleshooting Guides

Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a significant challenge in LC-MS analysis, leading to inaccurate and imprecise results.[1][2] This guide provides a systematic approach to identifying and mitigating matrix effects when analyzing this compound.

Initial Assessment of Matrix Effects

The first step is to determine if matrix effects are impacting your analysis. The two primary methods for this are the post-column infusion and the post-extraction spike methods.[3][4]

1. Post-Column Infusion (Qualitative Assessment)

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

  • Protocol:

    • Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal intensity of this compound. A dip in the baseline indicates ion suppression, while a rise indicates enhancement at that retention time.

2. Post-Extraction Spike (Quantitative Assessment)

This is the "gold standard" for quantifying the extent of matrix effects.[1][5]

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with this compound at a known concentration.

      • Set B: A neat solution of this compound in the mobile phase at the same concentration as Set A.

    • Analyze both sets by LC-MS.

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set A) / (Peak Area in Set B)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF between 0.8 and 1.2 is generally considered acceptable.

Troubleshooting Common Issues

Q: My this compound signal is significantly suppressed. What are the likely causes and how can I fix it?

A: Signal suppression is a common manifestation of matrix effects. The troubleshooting workflow below outlines a systematic approach to address this issue.

cluster_0 Troubleshooting Signal Suppression start Signal Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists ms_params Adjust MS Parameters chromatography->ms_params If suppression persists is_strategy Implement/Review Internal Standard Strategy ms_params->is_strategy For quantitative accuracy end Signal Suppression Mitigated is_strategy->end

Figure 1: A stepwise workflow for troubleshooting signal suppression in LC-MS analysis.

Detailed Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[2][3]

    • Protein Precipitation (PPT): A simple and common first step for plasma or serum samples.[6]

      • Starting Protocol: Add 3 volumes of cold methanol to 1 volume of plasma, vortex, centrifuge, and analyze the supernatant.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

      • Starting Protocol: After protein precipitation, evaporate the methanol and reconstitute in an aqueous buffer. Extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be tailored to the analyte's properties.

      • Recommended Sorbent: A reverse-phase sorbent (e.g., C18) is a good starting point for the moderately polar this compound.

  • Improve Chromatographic Separation: If sample cleanup is insufficient, separating this compound from co-eluting interferences is crucial.[7]

    • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interfering peaks.

    • Column Chemistry: Consider a different column chemistry (e.g., phenyl-hexyl) if a standard C18 column does not provide adequate separation.

    • Mobile Phase Modifiers: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for phenolic compounds like flavonoids.

  • Adjust MS Parameters: While less effective than sample preparation and chromatography for removing matrix effects, optimization can sometimes help.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids. If significant matrix effects are observed in positive ion mode, consider switching to negative ion mode, as it can sometimes be less susceptible to interference.[8]

    • Source Parameters: Optimize parameters like capillary voltage, gas flow, and temperature to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.

  • Implement/Review Internal Standard Strategy: An appropriate internal standard (IS) is critical for accurate quantification as it can compensate for signal variability caused by matrix effects.

    • Alternative: Structural Analog: In the absence of a SIL-IS, a structurally similar compound that is not present in the sample can be used. For this compound, other flavonoid glycosides could be considered. However, it is crucial to validate that the analog behaves similarly to the analyte in the presence of the matrix.

    • Standard Addition: This method can be used to correct for matrix effects on a per-sample basis but is more labor-intensive.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma and urine samples for flavonoid analysis?

A1:

  • Plasma/Serum: The most significant sources of matrix effects are phospholipids from cell membranes and endogenous salts.[1][5] Proteins are also a major component but are typically removed during initial sample preparation steps like protein precipitation.

  • Urine: Urea, salts, and various other small organic molecules are the primary contributors to matrix effects in urine samples.

Q2: I am seeing ion enhancement instead of suppression. Is this also a matrix effect and should I be concerned?

A2: Yes, ion enhancement is also a form of matrix effect where co-eluting compounds increase the ionization efficiency of the analyte.[1] It is equally detrimental to data quality as it leads to an overestimation of the analyte concentration. The troubleshooting strategies outlined above for signal suppression are also applicable to addressing ion enhancement.

Q3: How do I choose an appropriate internal standard if a stable isotope-labeled version of this compound is not available?

A3: When a SIL-IS is unavailable, the next best option is a structural analog. Key characteristics of a good analog internal standard include:

  • Structural Similarity: It should have a similar chemical structure to this compound to ensure similar extraction recovery and ionization response. Other flavonoid glycosides are good candidates.

  • Chromatographic Behavior: It should elute close to, but be resolved from, the analyte peak.

  • Not Endogenously Present: The chosen analog must not be present in the biological samples being analyzed.

  • Commercial Availability and Purity: It should be readily available in high purity.

It is essential to thoroughly validate the performance of the analog IS to ensure it effectively compensates for matrix effects.

Q4: Can diluting my sample extract reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[3] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) of your assay after dilution.

Q5: What are some typical LC-MS parameters for the analysis of this compound and related compounds?

A5: The following table provides a summary of typical starting parameters based on published methods for similar flavonoids. These should be optimized for your specific instrument and application.

ParameterTypical Conditions
LC Column C18, Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Flow Rate 0.2 - 0.5 mL/min
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.
Ionization Mode Electrospray Ionization (ESI), often in negative ion mode for flavonoids.
MS/MS Transitions These will be specific to this compound and need to be determined by infusing a standard. For related compounds, transitions often involve the loss of the glycosidic group.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples

This protocol is a starting point for the extraction of this compound from plasma or serum.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol.

  • If using an internal standard, add it to the methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples

This protocol provides a cleaner extract for complex matrices like urine.

  • Thaw and centrifuge the urine sample to pellet any precipitates.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Diagrams

cluster_1 General LC-MS Workflow for this compound sample Biological Sample (Plasma, Urine) prep Sample Preparation (PPT, LLE, or SPE) sample->prep lc LC Separation (e.g., C18 column) prep->lc ms MS Detection (ESI, MRM mode) lc->ms data Data Analysis ms->data

Figure 2: A generalized workflow for the LC-MS analysis of this compound.

cluster_2 Decision Tree for Internal Standard Selection start Need for an Internal Standard? sil_is SIL-IS Available? start->sil_is Yes use_sil Use SIL-IS (Gold Standard) sil_is->use_sil Yes custom_synth Consider Custom Synthesis sil_is->custom_synth No analog_is Use Structural Analog custom_synth->analog_is If not feasible std_add Use Standard Addition Method analog_is->std_add If no suitable analog

Figure 3: A decision-making process for selecting an appropriate internal standard.

References

Improving the efficiency of Luteolin-4'-o-glucoside isolation from natural products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Luteolin-4'-o-glucoside isolation from natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant materials?

A1: Common extraction methods include conventional techniques like maceration and soxhlet extraction, as well as modern, more efficient methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and reflux extraction.[1][2][3][4] UAE, for instance, can significantly improve the yield of this compound by reducing extraction time and energy consumption.[5] The choice of method often depends on the scale of extraction, the nature of the plant material, and the desired purity of the final product.

Q2: I am experiencing low yields of this compound. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent is crucial.[6][7] A mixture of ethanol or methanol and water is often effective for flavonoid glycosides.[8][9]

  • Inefficient Extraction Method: Consider switching to a more advanced technique like ultrasound-assisted extraction, which has been shown to improve yields.[5]

  • Degradation of the Compound: Prolonged exposure to high temperatures can lead to the degradation of flavonoids.[6][9] Optimizing extraction time and temperature is essential.

  • Incomplete Cell Wall Disruption: The particle size of the plant material can affect extraction efficiency. Grinding the material to a smaller particle size can improve solvent penetration.[4]

Q3: What are the recommended purification techniques for isolating this compound from a crude extract?

A3: Several chromatographic techniques are effective for purifying this compound:

  • Macroporous Resin Chromatography: This is a widely used method for the enrichment and purification of flavonoids from crude extracts due to its high adsorption capacity, efficiency, and cost-effectiveness.[10][11][12]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support, making it highly suitable for separating flavonoid glycosides.[13][14][15][16][17]

  • Polyamide Column Chromatography: This technique is often used as an initial purification step to separate flavonoids from other classes of compounds.[14][18]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, prep-HPLC is often used as a final polishing step.[15][17]

Q4: this compound has poor solubility in many common solvents. How can I address this issue during my experiments?

A4: The poor water solubility of luteolin and its glycosides is a known challenge.[19][20] Here are some strategies to improve solubility:

  • Co-solvents: The addition of organic solvents like Dimethyl Sulfoxide (DMSO) can significantly increase the solubility of luteolin and its glycosides.[19][20]

  • pH Adjustment: The solubility of flavonoids can be influenced by the pH of the solution.

  • Glycosylation/Derivatization: While this compound is already a glycoside, further chemical or enzymatic modification can enhance water solubility. For example, succinylation of the glucoside moiety has been shown to dramatically increase water solubility.[20]

  • Solvent Selection for Chromatography: For HPLC analysis, a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid), is typically used.[15][19][21]

Troubleshooting Guides

Problem 1: Low Purity of Isolated this compound after Column Chromatography.
Potential Cause Troubleshooting Step
Inadequate initial cleanup The crude extract contains a high concentration of impurities (e.g., pigments, lipids).
Solution: Perform a pre-purification step. For example, a liquid-liquid extraction with a non-polar solvent like hexane can remove lipids and chlorophylls before column chromatography.[7]
Poor separation on the column The chosen stationary phase or mobile phase is not optimal for separating this compound from closely related compounds.
Solution 1 (Macroporous Resin): Test different types of macroporous resins with varying polarities and surface areas to find the one with the best adsorption and desorption characteristics for your target compound.[10][12][22]
Solution 2 (HSCCC): Optimize the two-phase solvent system. The partition coefficient (K) of the target compound should be in an ideal range (typically 0.5 < K < 2.0) for good separation.[16]
Solution 3 (General): Employ a gradient elution instead of an isocratic one to improve the resolution of compounds with different polarities.[10][12]
Co-elution of isomers Other luteolin glycoside isomers (e.g., Luteolin-7-O-glucoside) are present and have similar chromatographic behavior.
Solution: Utilize a high-resolution technique like preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase gradient for finer separation.[15][17][21] Analytical techniques like LC-MS/MS can help in identifying the co-eluting isomers.[23]
Problem 2: Inconsistent Results and Poor Reproducibility in Extraction Yield.
Potential Cause Troubleshooting Step
Variability in Plant Material The concentration of this compound can vary depending on the plant's origin, age, and harvesting time.
Solution: Standardize the collection and preparation of the plant material. Ensure consistent drying and grinding procedures.
Fluctuations in Extraction Parameters Minor variations in temperature, time, solvent-to-solid ratio, or ultrasonic power can significantly impact extraction efficiency.[6][9]
Solution: Strictly control all extraction parameters. Use a temperature-controlled water bath for consistent heating and a calibrated ultrasonic device.
Incomplete Extraction The extraction time may be insufficient to fully extract the target compound from the plant matrix.
Solution: Perform a time-course study to determine the optimal extraction duration where the yield of this compound plateaus.[9]
Sample Overloading during Purification Overloading the chromatography column can lead to poor separation and inaccurate quantification.
Solution: Determine the loading capacity of your column for the crude extract. It is often better to perform multiple smaller runs than one overloaded run.[15]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids.

Extraction Method Typical Solvent Advantages Disadvantages Reference
Maceration Methanol, EthanolSimple, low costTime-consuming, lower efficiency[3]
Soxhlet Extraction Methanol, EthanolMore efficient than macerationTime-consuming, potential for thermal degradation[3]
Ultrasound-Assisted Extraction (UAE) Ethanol/WaterReduced extraction time and solvent consumption, improved yieldEquipment cost, potential for radical formation at high power[1][4][5]
Microwave-Assisted Extraction (MAE) Ethanol/WaterVery fast, reduced solvent use, high efficiencyPotential for localized overheating, safety concerns with flammable solvents[4]
Reflux Extraction Ethanol/WaterHigh solvent utilization, suitable for industrial scaleRequires heating, potential for degradation of thermolabile compounds[9]

Table 2: Performance of Different Macroporous Resins for Flavonoid Glycoside Purification.

Resin Type Polarity Adsorption Capacity (mg/g) Desorption Ratio (%) Optimal Eluent Reference
HPD-100 Non-polar49.564.940% Ethanol[10]
AB-8 Weakly polarHigh (specific value not stated)High (specific value not stated)60% Ethanol[12]
S-8 Polar-Stronger than DM-301-[22]
ADS-17 Non-polar---[22]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 50-60°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[9]

    • Place the vessel in an ultrasonic bath with a controlled temperature (e.g., 70°C).[6]

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 120 W) for a predetermined time (e.g., 1.5 hours).[6][9]

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Crude Extract Preparation: The resulting aqueous solution can be used for further purification or lyophilized to obtain a dry crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography
  • Resin Pre-treatment:

    • Soak the macroporous resin (e.g., HPD-100) in ethanol for 24 hours to activate it.[22]

    • Wash the resin thoroughly with deionized water until no ethanol is detected.

    • Pack the resin into a glass column.

  • Sample Loading:

    • Dissolve the crude extract in a small volume of the initial mobile phase (e.g., deionized water or a low concentration of ethanol).

    • Load the sample solution onto the pre-equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water or a low concentration of ethanol (e.g., 20%) to remove highly polar impurities like sugars and salts.[10][12]

  • Elution:

    • Elute the column with a stepwise or linear gradient of increasing ethanol concentration (e.g., 40%, 60%, 80% ethanol).[10][12] Flavonoid glycosides are typically eluted at intermediate ethanol concentrations (e.g., 40-60%).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing the pure compound.

  • Final Product Preparation: Concentrate the purified fractions under reduced pressure and lyophilize to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow Start Plant Material Grinding Grinding & Drying Start->Grinding Extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Washing Washing (e.g., 20% Ethanol) Macroporous_Resin->Washing 1. Load & Wash Elution Gradient Elution (e.g., 40-80% Ethanol) Washing->Elution 2. Elute Fraction_Collection Fraction Collection & Analysis (HPLC) Elution->Fraction_Collection Purified_Product Purified this compound Fraction_Collection->Purified_Product

Caption: General workflow for the isolation of this compound.

Troubleshooting_Logic Problem Low Yield of This compound Check_Extraction Evaluate Extraction Protocol Problem->Check_Extraction Check_Purification Evaluate Purification Protocol Problem->Check_Purification Check_Stability Assess Compound Stability Problem->Check_Stability Optimize_Solvent Optimize Solvent System (Polarity, Composition) Check_Extraction->Optimize_Solvent Optimize_Method Consider Alternative Method (e.g., UAE, MAE) Check_Extraction->Optimize_Method Optimize_Column Optimize Chromatography (Resin, Mobile Phase) Check_Purification->Optimize_Column Check_Loading Verify Sample Load Check_Purification->Check_Loading Optimize_Temp_Time Optimize Temperature & Time Check_Stability->Optimize_Temp_Time

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

Luteolin vs. Luteolin-4'-O-Glucoside: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of Luteolin and its glycosylated form, Luteolin-4'-O-Glucoside. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Luteolin, a naturally occurring flavone, is recognized for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. In nature, Luteolin often exists in a glycosylated form, such as this compound. The addition of a glucose moiety at the 4'-position can significantly alter the molecule's physicochemical properties, including its solubility, stability, and bioavailability, which in turn influences its biological activity. Understanding the comparative bioactivity of the aglycone (Luteolin) and its glucoside is crucial for the development of effective therapeutic agents.

Comparative Bioactivity: Data Summary

The following tables summarize the quantitative data from various studies, comparing the bioactivities of Luteolin and its glucosides. It is important to note that in some studies, Luteolin-7-O-glucoside was used as the comparative glucoside. While not identical to this compound, these data provide valuable insights into the structure-activity relationship of luteolin glycosylation.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
Luteolin Nitric Oxide (NO) InhibitionRAW 264.713.9[1]
Luteolin-7-O-glucoside Nitric Oxide (NO) InhibitionRAW 264.722.7[1]
Luteolin Prostaglandin E2 (PGE2) InhibitionRAW 264.77.4[1]
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2) InhibitionRAW 264.715.0[1]
Table 2: Comparative Antioxidant Activity
CompoundAssayIC50 (µM)Reference
Luteolin DPPH Radical Scavenging20.2[2]
Luteolin-7-O-glucoside DPPH Radical Scavenging21.2[2]
This compound DPPH Radical Scavenging> 100[2]
Table 3: Anticancer Activity of Luteolin
CompoundCell LineCancer TypeIC50 (µM)Reference
Luteolin GLC4Lung Cancer40.9[3]
Luteolin COLO 320Colon Cancer32.5[3]
Luteolin A431Squamous Cell Carcinoma19[3]
Luteolin HL60Leukemia12.5 - 15[3]

Note: Direct comparative IC50 values for the anticancer activity of this compound were not available in the reviewed literature. However, it has been reported to exhibit cytotoxic activity against NCI-H929, U266, and OPM2 cell lines[2].

Key Signaling Pathways

Luteolin and its glucosides exert their biological effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms involved.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Luteolin Luteolin Luteolin->IKK Inhibits Luteolin_Glucoside This compound Luteolin_Glucoside->IKK Inhibits MAPK_Pathway Stimuli Cellular Stimuli (e.g., LPS, Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Luteolin Luteolin Luteolin->MAPK Inhibits Luteolin_Glucoside This compound Luteolin_Glucoside->MAPK Inhibits Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Luteolin Luteolin Luteolin->Keap1 Activates Nrf2 via Keap1 modification Luteolin_Glucoside This compound Luteolin_Glucoside->Keap1 Activates Nrf2 via Keap1 modification DPPH_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Luteolin and this compound Mix Mix 1 mL of each compound dilution with 2 mL of DPPH solution Compound_Prep->Mix DPPH_Prep Prepare a 0.1 mM solution of DPPH in methanol DPPH_Prep->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure_Abs Measure absorbance at 517 nm using a spectrophotometer Incubate->Measure_Abs Calculate_Inhibition Calculate the percentage of DPPH radical scavenging activity Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine the IC50 value Calculate_Inhibition->Calculate_IC50 NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_reaction Griess Reaction cluster_measurement Measurement & Analysis Seed_Cells Seed RAW 264.7 cells in a 96-well plate Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compounds Pre-treat cells with various concentrations of Luteolin or this compound for 1 hour Incubate_Cells->Add_Compounds Add_LPS Stimulate cells with lipopolysaccharide (LPS) Add_Compounds->Add_LPS Incubate_Treatment Incubate for 24 hours Add_LPS->Incubate_Treatment Collect_Supernatant Collect cell culture supernatant Incubate_Treatment->Collect_Supernatant Mix_Reagents Mix supernatant with Griess reagent Collect_Supernatant->Mix_Reagents Incubate_Reaction Incubate at room temperature for 10 minutes Mix_Reagents->Incubate_Reaction Measure_Absorbance Measure absorbance at 540 nm Incubate_Reaction->Measure_Absorbance Calculate_NO Calculate nitric oxide concentration using a sodium nitrite standard curve Measure_Absorbance->Calculate_NO Determine_IC50 Determine the IC50 value Calculate_NO->Determine_IC50 MTT_Assay_Workflow cluster_cell_seeding Cell Seeding cluster_compound_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement cluster_data_analysis_mtt Data Analysis Seed_Cancer_Cells Seed cancer cells in a 96-well plate Incubate_Adherence Incubate for 24 hours to allow cell adherence Seed_Cancer_Cells->Incubate_Adherence Add_Test_Compounds Treat cells with various concentrations of Luteolin or this compound Incubate_Adherence->Add_Test_Compounds Incubate_Exposure Incubate for 24, 48, or 72 hours Add_Test_Compounds->Incubate_Exposure Add_MTT Add MTT solution to each well Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_Formazan Add_Solubilizer Add a solubilizing agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Measure_Absorbance_MTT Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance_MTT Calculate_Viability Calculate cell viability (%) Measure_Absorbance_MTT->Calculate_Viability Determine_IC50_MTT Determine the IC50 value Calculate_Viability->Determine_IC50_MTT

References

Luteolin Glycosides: A Comparative Guide to Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various luteolin glycosides, offering a valuable resource for researchers in pharmacology and drug discovery. The following sections detail the inhibitory effects of these compounds on key inflammatory mediators, outline the experimental protocols used for their evaluation, and illustrate the signaling pathways involved in their mechanism of action.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potency of luteolin and its glycosides varies depending on the specific glycosidic substitution. The following tables summarize the available quantitative data from in vitro studies, primarily conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing inflammatory responses.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundTargetIC50 (µM)Cell LineInducerReference
Luteolin NO13.9RAW 264.7LPS[1]
PGE27.4RAW 264.7LPS[1]
Luteolin-7-O-glucoside (Cynaroside) NO22.7RAW 264.7LPS[1]
PGE215.0RAW 264.7LPS[1]

Note: A lower IC50 value indicates greater potency. The data clearly indicates that the aglycone, luteolin, is a more potent inhibitor of both NO and PGE2 production compared to its 7-O-glucoside derivative, cynaroside.[1]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

CompoundTargetEffectCell Line/ModelReference
Luteolin TNF-α, IL-6Significant InhibitionRAW 264.7[2][3]
iNOS, COX-2Strong SuppressionRAW 264.7[1]
Luteolin-7-O-glucoside (Cynaroside) TNF-α, IL-6InhibitionRAW 264.7[2]
iNOS, COX-2SuppressionRAW 264.7[1]
Luteolin-7-O-rutinoside (Scolymoside) TNF-α, IL-6SuppressionHUVECs, Mice[4]
Luteolin-8-C-glucoside (Orientin) TNF-α, IL-6, IL-1βSignificant InhibitionTHP-1, Chondrocytes[5]
COX-2, iNOSDown-regulationRAW 264.7
Luteolin-6-C-glucoside (Isoorientin) TNF-α, IL-6, IL-1βReduced ExpressionRAW 246.7, Mice[6][7]
COX-2, iNOSReduced ExpressionRAW 246.7[7]

Summary of Findings:

  • Luteolin (Aglycone): Consistently demonstrates the highest anti-inflammatory activity among the compared compounds.[1]

  • O-Glycosides (Cynaroside, Scolymoside): While exhibiting anti-inflammatory properties, the presence of a sugar moiety at the C-7 position appears to reduce the inhibitory potency compared to luteolin.[1]

  • C-Glycosides (Orientin, Isoorientin): Both orientin and isoorientin show significant anti-inflammatory effects by inhibiting a range of pro-inflammatory mediators.[5][6][7] One study suggests that C-glycosylation at either the C-6 or C-8 position of luteolin may reduce its anti-inflammatory activity compared to the aglycone.

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of luteolin and its glycosides are mediated through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation. Luteolin and its glycosides have been shown to inhibit this pathway at various points.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription LuteolinGlycosides Luteolin & Glycosides LuteolinGlycosides->IKK Inhibit LuteolinGlycosides->NFkB_nuc Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by luteolin glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates the expression of inflammatory mediators. Luteolin and its glycosides can inhibit the phosphorylation of key MAPK proteins.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases Activates MAPKs MAPKs (p38, ERK, JNK) UpstreamKinases->MAPKs Phosphorylate AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes Pro-inflammatory Genes AP1_nuc->Genes Activates Transcription Luteolin Luteolin Luteolin->MAPKs Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by luteolin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of luteolin glycosides' anti-inflammatory effects.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the general workflow for assessing the anti-inflammatory effects of luteolin glycosides on cultured macrophages.

Experimental_Workflow Start Start CellCulture Culture RAW 264.7 cells Start->CellCulture Seeding Seed cells in plates CellCulture->Seeding Pretreatment Pre-treat with Luteolin Glycosides Seeding->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Prepare Cell Lysate Incubation->CellLysate NO_Assay Nitric Oxide (Griess Assay) Supernatant->NO_Assay PGE2_Assay PGE2 (ELISA) Supernatant->PGE2_Assay Cytokine_Assay Cytokine (ELISA) Supernatant->Cytokine_Assay WesternBlot Western Blot (iNOS, COX-2) CellLysate->WesternBlot End End NO_Assay->End PGE2_Assay->End Cytokine_Assay->End WesternBlot->End

Caption: General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates (for viability and NO/cytokine assays) or 6-well plates (for protein expression analysis) and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (luteolin or luteolin glycosides) for 1-2 hours.

2. Induction of Inflammation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to the cell culture medium.

  • The cells are then incubated for a further 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Assays: The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for iNOS and COX-2 Expression:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion

The available evidence strongly suggests that luteolin and its various glycosides possess significant anti-inflammatory properties. The aglycone, luteolin, generally exhibits the most potent activity. The addition of a sugar moiety, as in the case of O- and C-glycosides, appears to modulate this activity, generally resulting in a decrease in potency compared to the parent compound. This structure-activity relationship is a critical consideration for the development of new anti-inflammatory agents. Further research involving direct, standardized comparisons of a wider array of luteolin glycosides is warranted to fully elucidate their therapeutic potential.

References

In Vivo Validation of Luteolin's Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer effects of Luteolin, the aglycone of Luteolin-4'-o-glucoside, against other alternatives, supported by experimental data. Due to a lack of specific in vivo studies on this compound, this guide will focus on its more extensively studied aglycone, Luteolin. The data presented here is intended to serve as a valuable proxy for understanding the potential in vivo efficacy of this compound.

Comparative Efficacy of Luteolin in Preclinical Models

Luteolin has demonstrated significant antitumor activity in various preclinical xenograft models, exhibiting both tumor growth inhibition as a standalone agent and synergistic effects when combined with standard chemotherapeutic drugs.

Luteolin versus Standard Chemotherapy

In a colorectal cancer xenograft model using HCT116 cells, a combination of Luteolin (40 mg/kg) and a low dose of cisplatin (1.25 mg/kg) resulted in a remarkable 64% reduction in tumor weight after three weeks.[1][2] In contrast, either agent used alone did not produce significant tumor suppression.[1][2] This suggests a potent synergistic relationship where Luteolin enhances the therapeutic efficacy of cisplatin.[1][3][4]

Similarly, in a breast cancer model, the combination of Luteolin with doxorubicin has been shown to be more effective at inhibiting the growth of MDA-MB-231 cells than doxorubicin alone.[5][6]

Below is a summary of the quantitative data from various in vivo studies, comparing the effects of Luteolin alone and in combination with standard chemotherapeutic agents.

Cancer TypeCell LineAnimal ModelTreatmentDosageDurationTumor Volume/Weight ReductionReference
Colorectal CancerHCT116Nude MiceLuteolin + Cisplatin40 mg/kg (Luteolin), 1.25 mg/kg (Cisplatin)3 weeks64% reduction in tumor weight[1][4]
Colorectal CancerHCT116Nude MiceLuteolin alone40 mg/kg3 weeksNo significant suppression[3][4]
Colorectal CancerHCT116Nude MiceCisplatin alone1.25 mg/kg3 weeksNo significant suppression[4]
Gastric CancerMKN28Nude MiceLuteolin10 mg/kg4 weeksSignificant reduction in tumor volume and weight[1]
Lung Cancer (NSCLC)H460Nude MiceLuteolin50-200 mg/kg/day-Dose-dependent reduction in tumor volume and weight[1]
Breast Cancer4T1Nude MiceLuteolin40 mg/kg18 daysDecrease in tumor volume and weight[1]
Ovarian CancerCAOV3/DDP (cisplatin-resistant)Nude MiceLuteolin + Cisplatin10-40 mg/kg (Luteolin) + Cisplatin5 daysSignificantly impeded tumor growth compared to cisplatin alone[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies investigating the anticancer effects of novel compounds.

General Xenograft Tumor Model Protocol

This protocol outlines the fundamental steps for establishing a subcutaneous xenograft model in mice to evaluate the efficacy of an anticancer agent.[9][10][11][12]

  • Cell Culture: The selected human cancer cell line (e.g., A549, HCT116, MDA-MB-231) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice (typically 10-12 weeks old), are used to prevent rejection of the human tumor cells.[13]

  • Tumor Cell Implantation: A suspension of 1 x 107 cancer cells in a volume of 100-120 µL, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[11][13][14]

  • Tumor Growth Monitoring: The injection sites are palpated regularly to monitor for tumor formation. Once tumors are established, their volume is measured, typically three times a week, using digital calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.[13][15]

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 120-150 mm³), the mice are randomized into different treatment cohorts (e.g., vehicle control, Luteolin, standard drug, combination therapy).[13] The test compounds are administered according to the planned schedule, dosage, and route (e.g., intraperitoneal injection, oral gavage).

  • Data Collection and Endpoint: Tumor volumes and mouse body weights are recorded regularly throughout the study.[13] At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.[4] Further analyses, such as immunohistochemistry, can be performed on the tumor tissues.[4]

G cluster_protocol Xenograft Model Workflow Cell Culture Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture->Cell Harvest & Preparation Subcutaneous Injection Subcutaneous Injection Cell Harvest & Preparation->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

A simplified workflow for a typical in vivo xenograft study.

Signaling Pathways Modulated by Luteolin

Luteolin exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often hyperactivated in cancer. Luteolin has been shown to inhibit this pathway by downregulating the phosphorylation of key components like PI3K, Akt, and mTOR.[16][17][18] This inhibition leads to decreased cell proliferation and induction of apoptosis.[17][18]

G Luteolin Luteolin PI3K PI3K Luteolin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Luteolin's inhibition of the PI3K/Akt/mTOR signaling pathway.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell survival, proliferation, and invasion. Luteolin has been demonstrated to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 and its upstream kinase, Src.[16][19] This leads to the downregulation of STAT3-targeted genes involved in cell survival and invasion.[16][19]

G Luteolin Luteolin Src Src Luteolin->Src STAT3 STAT3 Src->STAT3 GeneExpression Survival & Invasion Gene Expression STAT3->GeneExpression

Luteolin's inhibitory effect on the STAT3 signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation and prevents apoptosis. Luteolin has been shown to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer effects.[20][21][22]

G Luteolin Luteolin IKK IKK Luteolin->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription NFκB->GeneTranscription

Inhibition of the NF-κB signaling pathway by Luteolin.

References

A Comparative Analysis of Luteolin-4'-o-glucoside and Other IL-5 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Luteolin-4'-o-glucoside and other prominent Interleukin-5 (IL-5) inhibitors for researchers, scientists, and drug development professionals. IL-5 is a critical cytokine in the pathogenesis of eosinophil-driven diseases, making its inhibition a key therapeutic strategy. This report details the performance of this compound, a naturally occurring flavonoid, alongside major clinical IL-5 inhibitors, including the monoclonal antibodies mepolizumab, reslizumab, benralizumab, and the corticosteroid dexamethasone. The comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Performance of IL-5 Inhibitors

The in vitro potency of various IL-5 inhibitors varies significantly across different mechanisms of action. This compound has demonstrated inhibitory effects on IL-5 bioactivity in the micromolar range, while monoclonal antibodies exhibit picomolar to nanomolar potency. Dexamethasone, a corticosteroid, also effectively inhibits IL-5 at the gene expression level and on eosinophil function.

InhibitorTargetAssay TypeIC50 / KdSource
This compound IL-5 BioactivityIL-5-dependent B-cell proliferation3.7 µM[1]Park KY, et al. (1999)
Mepolizumab IL-5 (ligand)IL-5-dependent cell proliferation~286.5 pMHigher Binding Affinity and In Vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab
Reslizumab IL-5 (ligand)IL-5-dependent cell proliferation~91.1 pMHigher Binding Affinity and In Vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab
Benralizumab IL-5 Receptor α (IL-5Rα)IL-5Rα bindingKd: 11 pMBenralizumab
IL-5-induced cell proliferation0.3 nMBenralizumab
Dexamethasone IL-5 gene expressionPHA-stimulated PBMCsSignificant inhibition at 1 nMInhibition of interleukin-5 gene expression by dexamethasone
IL-5-induced eosinophil survivalHuman eosinophils6.5 µMGlucocorticoids inhibit granulocyte-macrophage colony-stimulating factor-1 and interleukin-5 enhanced in vitro survival of human eosinophils

Table 1: Comparative in vitro potency of various IL-5 inhibitors. IC50 represents the half-maximal inhibitory concentration, and Kd represents the dissociation constant.

Mechanisms of Action and Signaling Pathways

The inhibitors discussed employ distinct mechanisms to disrupt the IL-5 signaling cascade, which is pivotal for eosinophil maturation, activation, and survival.

This compound , a flavonoid, is suggested to inhibit IL-5 bioactivity, although its precise molecular target within the IL-5 pathway is not fully elucidated. Flavonoids, in general, are known to modulate various signaling pathways involved in inflammation, including the NF-κB and JAK/STAT pathways.

Mepolizumab and Reslizumab are humanized monoclonal antibodies that directly bind to circulating IL-5, preventing it from interacting with its receptor on the surface of eosinophils.[2][3][4][5] This neutralization of IL-5 effectively reduces eosinophil production and survival.[2][3][4][5][6]

Benralizumab is a monoclonal antibody that targets the α-subunit of the IL-5 receptor (IL-5Rα) on eosinophils and basophils.[7][8][9][10] This not only blocks IL-5 from binding but also induces apoptosis of eosinophils through antibody-dependent cell-mediated cytotoxicity (ADCC).[8][9][10][11]

Dexamethasone , a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and downregulates the transcription of pro-inflammatory genes, including the gene for IL-5.[12][13][14] Dexamethasone has also been shown to decrease the stability of IL-5 mRNA.[13]

IL-5_Signaling_Pathway IL-5 Signaling Pathway and Points of Inhibition IL5 IL-5 IL5R IL-5 Receptor (α/βc) IL5->IL5R Binds to JAK2 JAK2 IL5R->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene_Expression Gene Expression (Eosinophil Proliferation, Survival, Activation) Nucleus->Gene_Expression Promotes Eosinophil_Response Eosinophil Response Gene_Expression->Eosinophil_Response Mepo_Resli Mepolizumab Reslizumab Mepo_Resli->IL5 Neutralizes Benra Benralizumab Benra->IL5R Blocks Receptor Dexa Dexamethasone Dexa->Nucleus Inhibits Gene Transcription Luteolin This compound Luteolin->Eosinophil_Response Inhibits Bioactivity (Mechanism under investigation)

IL-5 Signaling Pathway and Inhibitor Targets.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocol for the determination of the IC50 of this compound from the original 1999 study by Park et al. is not publicly available in its entirety, a representative protocol for a similar IL-5-dependent B-cell proliferation assay is provided below.

Representative IL-5-Dependent B-Cell Proliferation Assay

This protocol is based on established methods for assessing IL-5 bioactivity using an IL-5-dependent cell line.

1. Cell Culture:

  • An IL-5-dependent B-cell line (e.g., a subclone of B13 or similar) is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and a maintenance concentration of recombinant IL-5.
  • Prior to the assay, cells are washed multiple times to remove residual IL-5 and starved for a defined period (e.g., 4-6 hours) in IL-5-free medium.

2. Assay Procedure:

  • Cells are seeded in a 96-well microtiter plate at a predetermined density (e.g., 1 x 10^4 cells/well).
  • A suboptimal concentration of recombinant IL-5 (predetermined to give a submaximal proliferative response) is added to all wells except the negative control.
  • The test compound (this compound) is added in a serial dilution to the appropriate wells.
  • Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

3. Measurement of Proliferation:

  • Cell proliferation is assessed using a colorimetric method, such as the MTT or XTT assay, or by incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).
  • For an MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control (IL-5 stimulated, no inhibitor).
  • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Culture [label="Culture IL-5 Dependent\nB-Cell Line", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Starve [label="Wash and Starve Cells\n(IL-5 free medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Plate [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IL5 [label="Add Suboptimal\nConcentration of IL-5", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add Serial Dilutions\nof Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Proliferation [label="Measure Proliferation\n(e.g., MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nIC50 Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cell_Culture; Cell_Culture -> Wash_Starve; Wash_Starve -> Seed_Plate; Seed_Plate -> Add_IL5; Add_IL5 -> Add_Inhibitor; Add_Inhibitor -> Incubate; Incubate -> Measure_Proliferation; Measure_Proliferation -> Data_Analysis; Data_Analysis -> End; }

Generalized workflow for an in vitro IL-5 inhibition assay.

Logical Relationship of IL-5 Inhibition and Therapeutic Outcome

The inhibition of the IL-5 pathway, regardless of the specific mechanism, aims to reduce the number and activity of eosinophils. This reduction in eosinophilic inflammation is the primary driver of the therapeutic benefits observed in diseases such as severe eosinophilic asthma.

Logical_Relationship Logical Flow of IL-5 Inhibition to Therapeutic Effect Disease_State Eosinophil-Driven Disease (e.g., Severe Asthma) High_IL5 Elevated IL-5 Levels Disease_State->High_IL5 Eosinophil_Activity Increased Eosinophil Maturation, Activation, and Survival High_IL5->Eosinophil_Activity Inflammation Eosinophilic Inflammation Eosinophil_Activity->Inflammation Symptoms Clinical Symptoms (e.g., Exacerbations) Inflammation->Symptoms Inhibitor_Admin Administer IL-5 Inhibitor Block_IL5_Pathway Blockade of IL-5 Pathway Inhibitor_Admin->Block_IL5_Pathway Reduce_Eosinophils Reduction in Eosinophil Count and Activity Block_IL5_Pathway->Reduce_Eosinophils Reduce_Inflammation Decreased Inflammation Reduce_Eosinophils->Reduce_Inflammation Therapeutic_Effect Therapeutic Effect (Symptom Improvement) Reduce_Inflammation->Therapeutic_Effect

Conceptual model of IL-5 inhibition leading to a therapeutic outcome.

Conclusion

This compound presents an interesting, naturally derived molecule with IL-5 inhibitory properties. While its potency is lower than that of clinically approved monoclonal antibodies, its potential as a lead compound or a dietary supplement warrants further investigation. The monoclonal antibodies, with their high specificity and potency, have revolutionized the treatment of severe eosinophilic diseases. Dexamethasone remains a broad-acting and potent anti-inflammatory agent, though with a less specific mechanism and a wider range of potential side effects compared to the targeted biologics. This comparative guide provides a foundational overview to aid researchers in the strategic development and evaluation of novel IL-5 inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Luteolin-4'-o-glucoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Luteolin-4'-o-glucoside, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. The following sections detail the experimental protocols and performance data for two common analytical techniques: Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from published analytical method validation studies for flavonoids and their glycosides.

Introduction

This compound, a water-soluble derivative of the flavone luteolin, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development. The cross-validation of analytical methods is essential to ensure the reliability and comparability of data generated across different laboratories and using different analytical platforms. This guide compares the performance of UHPLC-PDA and LC-MS/MS for the quantification of this compound, providing researchers with the necessary information to select the most appropriate method for their specific application.

Experimental Workflows

A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that a new or alternative analytical method produces results that are equivalent to a validated reference method.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Requirements B Develop Method 1 (e.g., UHPLC-PDA) A->B D Develop Method 2 (e.g., LC-MS/MS) A->D C Validate Method 1 (ICH Guidelines) B->C F Select Representative Sample Set C->F E Validate Method 2 (ICH Guidelines) D->E E->F G Analyze Samples with Method 1 F->G H Analyze Samples with Method 2 F->H I Statistical Comparison of Results (e.g., Bland-Altman, t-test) G->I H->I J Assess Method Equivalence I->J

General workflow for analytical method cross-validation.

The typical experimental workflow for the analysis of this compound in a sample matrix involves several key steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc UHPLC-PDA cluster_lcms LC-MS/MS cluster_data Data Processing start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction (e.g., Methanol/Water) start->extraction cleanup Sample Clean-up (e.g., SPE, Filtration) extraction->cleanup hplc_sep Chromatographic Separation cleanup->hplc_sep lc_sep Chromatographic Separation cleanup->lc_sep pda_det PDA Detection (UV-Vis Spectra) hplc_sep->pda_det quant Quantification (Peak Area vs. Calibration Curve) pda_det->quant ms_ion Ionization (e.g., ESI) lc_sep->ms_ion ms_anal Mass Analysis (e.g., QqQ) ms_ion->ms_anal ms_anal->quant report Reporting quant->report

Typical experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are representative methodologies for the quantification of flavonoid glycosides, including this compound, using UHPLC-PDA and LC-MS/MS.

UHPLC-PDA Method

This method is suitable for the quantification of this compound in plant extracts and herbal preparations.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography system equipped with a photodiode array detector.

  • Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-30% B; 10-12 min, 30-95% B; 12-14 min, 95% B; 14-14.1 min, 95-5% B; 14.1-16 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound, typically around 350 nm.

  • Sample Preparation:

    • Weigh a representative amount of the powdered sample.

    • Extract with a suitable solvent, such as 70% methanol in water, using ultrasonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentrations of this compound, such as in biological fluids.

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A suitable gradient program would be optimized to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): The precursor ion for this compound is [M-H]⁻ at m/z 447. The product ions for quantification and qualification would be determined by infusion of a standard solution. A common fragmentation would be the loss of the glucose moiety, resulting in the luteolin aglycone fragment at m/z 285.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation:

    • For biological samples (e.g., plasma), protein precipitation is a common first step (e.g., with acetonitrile or methanol).

    • The supernatant is then evaporated to dryness and reconstituted in the mobile phase.

    • Filtration through a 0.22 µm filter is recommended before injection.

  • Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and QC samples by spiking known concentrations of this compound analytical standard into a blank matrix.

Comparison of Method Performance

The following tables summarize the typical validation parameters for the quantification of flavonoid glycosides using UHPLC-PDA and LC-MS/MS, based on data from various studies. These values can be considered representative for this compound analysis.

Table 1: UHPLC-PDA Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL
Precision (RSD%) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (Recovery %) 95 - 105%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 - 1.5 ng/mL
Precision (RSD%) < 5% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %) 90 - 110%

Discussion

The choice between UHPLC-PDA and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.

  • UHPLC-PDA is a robust, reliable, and cost-effective method suitable for routine quality control of herbal materials and formulations where the concentration of the analyte is relatively high. The instrumentation is widely available in analytical laboratories.

  • LC-MS/MS offers significantly higher sensitivity and selectivity. This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where analyte concentrations are expected to be very low. The high selectivity of MS/MS detection minimizes interference from complex matrices, reducing the need for extensive sample clean-up.

Conclusion

Both UHPLC-PDA and LC-MS/MS are powerful techniques for the quantification of this compound. A thorough method validation according to ICH guidelines is crucial to ensure the generation of reliable and reproducible data. For routine analysis of well-characterized samples with moderate to high concentrations of the analyte, UHPLC-PDA is a suitable and economical choice. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior methodology. The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings.

A Head-to-Head Comparison: Luteolin-4'-O-Glucoside Versus Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Luteolin-4'-O-Glucoside against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and ibuprofen, and the corticosteroid, dexamethasone. The following sections detail their mechanisms of action, present comparative quantitative data from in vitro studies, and provide methodologies for key experimental protocols.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds found in many plants. It is a glycosidic form of luteolin, where a glucose molecule is attached at the 4'-position. Flavonoids, including luteolin and its glycosides, have garnered significant interest for their potential health benefits, including their anti-inflammatory properties. This guide explores the existing scientific evidence to position this compound in the context of established anti-inflammatory therapies.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound and standard drugs are primarily mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.

This compound: As a flavonoid glycoside, this compound is believed to exert its anti-inflammatory effects by inhibiting key inflammatory pathways. While direct evidence for the 4'-O-glucoside is still emerging, studies on the parent compound, luteolin, and other glycosides suggest mechanisms that include the inhibition of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) that are responsible for prostaglandin synthesis.

Standard Anti-Inflammatory Drugs:

  • NSAIDs (Diclofenac and Ibuprofen): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] Some NSAIDs also exhibit other mechanisms, such as the inhibition of lipoxygenase pathways.

  • Corticosteroids (Dexamethasone): Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and COX-2.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data (IC50 values) for this compound and the standard anti-inflammatory drugs. It is important to note that direct comparative studies using this compound against these standard drugs in the same experimental setup are limited. The data presented is compiled from various sources and should be interpreted with this in mind.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Cell Line/Assay System
This compound Data not availableData not available
Luteolin (aglycone)13.9[3]7.4[3]LPS-activated RAW 264.7 cells
Luteolin-7-O-glucoside22.7[3]15.0[3]LPS-activated RAW 264.7 cells
Diclofenac 0.076 - 0.6110.026 - 0.63Human peripheral monocytes, Human articular chondrocytes
Ibuprofen 2.1 - 121.6 - 80Human whole-blood assay, Human peripheral monocytes

Table 2: Inhibition of Pro-Inflammatory Cytokines

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)IL-5 Inhibition IC50 (µM)Cell Line/Assay System
This compound Data not availableData not available3.7[4][5]Not specified
Luteolin (aglycone)< 1[6]< 1[6]18.7[4]LPS-stimulated RAW 264.7 macrophages
Luteolin-7-O-glucoside~50[6]~50[6]Data not availableLPS-stimulated RAW 264.7 macrophages
Dexamethasone 0.002 - 0.0060.002 - 0.006Data not availableHigh glucose, TNF-α, and IL-1β-stimulated retinal microvascular pericytes
Diclofenac Data not availableData not availableData not available
Ibuprofen Data not availableData not availableData not available

Table 3: Inhibition of NF-κB Signaling Pathway

CompoundNF-κB Inhibition IC50 (µM)Assay MethodCell Line
This compound Data not available
Luteolin (aglycone)Potent inhibition observedIκBα degradation, p65 nuclear translocationTNF-α-induced human microvascular endothelial cells, LPS-stimulated RAW 264.7 cells
Luteolin-7-O-glucosideOnly impedes NF-κB activation[1]p65 phosphorylationLPS-activated RAW 264.7 cells
Dexamethasone Potent inhibition observedNF-κB p65 nuclear translocationTNF-α-treated MCF-7 cells
Ibuprofen Data not available
Diclofenac Data not available

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflows for the experimental protocols described in the next section.

G cluster_luteolin This compound Pathway luteolin This compound nfkb_path NF-κB Pathway luteolin->nfkb_path Inhibits ap1_path AP-1 Pathway luteolin->ap1_path Inhibits cox2_gene COX-2 Gene nfkb_path->cox2_gene Activates cytokine_genes Cytokine Genes (TNF-α, IL-6) nfkb_path->cytokine_genes Activates ap1_path->cox2_gene Activates ap1_path->cytokine_genes Activates prostaglandins Prostaglandins cox2_gene->prostaglandins cytokines Inflammatory Cytokines cytokine_genes->cytokines

Caption: Putative anti-inflammatory pathway of this compound.

G cluster_nsaids NSAID (Diclofenac, Ibuprofen) Pathway nsaids Diclofenac / Ibuprofen cox1 COX-1 nsaids->cox1 Inhibits cox2 COX-2 nsaids->cox2 Inhibits prostaglandins_c Constitutive Prostaglandins cox1->prostaglandins_c prostaglandins_i Inflammatory Prostaglandins cox2->prostaglandins_i

Caption: Mechanism of action for NSAIDs like diclofenac and ibuprofen.

G cluster_corticosteroids Corticosteroid (Dexamethasone) Pathway dex Dexamethasone gr Glucocorticoid Receptor dex->gr gr_complex DEX-GR Complex gr->gr_complex nucleus Nucleus gr_complex->nucleus proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->proinflammatory_genes Downregulates antiinflammatory_genes Anti-inflammatory Genes nucleus->antiinflammatory_genes Upregulates

Caption: Dexamethasone's mechanism of anti-inflammatory action.

G cluster_workflow General In Vitro Assay Workflow cells Culture Cells (e.g., RAW 264.7) stimulate Stimulate with Inflammatory Agent (e.g., LPS) cells->stimulate treat Treat with Test Compound stimulate->treat incubate Incubate treat->incubate measure Measure Inflammatory Marker (e.g., COX-2, TNF-α, NF-κB) incubate->measure

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin

  • COX-1 or COX-2 enzyme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound and solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compound to various concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Hemin

    • COX-1 or COX-2 enzyme

    • Test compound at different concentrations (or solvent for control).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorometric probe followed by arachidonic acid to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound. Determine the percentage of inhibition relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

TNF-α Secretion Assay in LPS-Stimulated RAW 264.7 Macrophages (ELISA)

This protocol describes the measurement of TNF-α secreted from cultured macrophages.

Objective: To quantify the inhibitory effect of a test compound on the production and secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Phosphate-buffered saline (PBS)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for mouse TNF-α

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[7]

  • Cell Treatment:

    • Remove the culture medium.

    • Pre-treat the cells with various concentrations of the test compound (dissolved in culture medium) for 1-2 hours.

    • Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate the cells.[7] Include a vehicle control (no test compound) and a negative control (no LPS stimulation).

  • Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample based on a standard curve. Determine the percentage of inhibition of TNF-α secretion for each concentration of the test compound and calculate the IC50 value.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Objective: To assess the inhibitory effect of a test compound on the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Test compound

  • Glass coverslips or imaging-compatible plates

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips or in imaging plates until they reach the desired confluency.

  • Treatment: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., TNF-α) for a specified time (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution for 1 hour.

    • Incubate the cells with the primary anti-p65 antibody overnight at 4°C.

    • Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each treatment condition using image analysis software.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of p65 translocation. Compare the ratios in treated cells to those in stimulated and unstimulated control cells.

Conclusion

The available data suggests that this compound possesses anti-inflammatory properties, as evidenced by its ability to inhibit the pro-inflammatory cytokine IL-5.[4][5] However, a direct and comprehensive comparison with standard anti-inflammatory drugs is currently limited by the lack of publicly available quantitative data for this compound against key inflammatory targets like COX enzymes and other major cytokines.

Studies on the aglycone form, luteolin, and the 7-O-glucoside isomer indicate that the flavonoid backbone has potent anti-inflammatory activity, often acting through the inhibition of the NF-κB and AP-1 signaling pathways.[1][3] The glycoside forms appear to be less potent than the aglycone in in vitro assays, which may be due to differences in cell permeability or interaction with the target molecules.

For a definitive head-to-head comparison, further experimental studies are required to determine the IC50 values of this compound against a broader range of inflammatory mediators and enzymes in direct comparison with standard drugs like diclofenac, ibuprofen, and dexamethasone under standardized assay conditions. Such data would be invaluable for researchers and drug development professionals in evaluating the therapeutic potential of this natural compound.

References

Reproducibility of Luteolin-4'-o-glucoside's Effects Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's biological activity across different cellular contexts is paramount. This guide provides a comparative analysis of the reproducibility of Luteolin-4'-o-glucoside's effects, drawing upon available experimental data to illuminate its therapeutic potential and guide future research.

This compound, a flavonoid glycoside, has garnered significant interest for its potential anti-inflammatory and anticancer properties. However, the translation of these promising in vitro findings into clinical applications hinges on the reproducibility of its effects in various biological systems. This guide synthesizes data from multiple studies to offer an objective comparison of its performance across different cell lines, detailing the experimental protocols used and visualizing the key signaling pathways involved.

Comparative Analysis of Biological Effects

The biological activities of this compound, primarily its anti-inflammatory and cytotoxic effects, have been evaluated in a range of cell lines. The following tables summarize the quantitative data from these studies, providing a snapshot of its efficacy and the variability of its impact.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of key inflammatory mediators. A study on RAW 264.7 murine macrophage cells demonstrated its ability to reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production, with IC50 values of 22.7 µM and 15.0 µM, respectively[1]. Another key anti-inflammatory mechanism is the inhibition of interleukin-5 (IL-5), with an IC50 of 3.7 μM[2]. This suggests a potent anti-inflammatory effect, although direct comparative data across multiple inflammatory cell lines remains to be extensively published.

Cell LineInflammatory MediatorIC50 Value (µM)Reference
RAW 264.7Nitric Oxide (NO)22.7[1]
RAW 264.7Prostaglandin E2 (PGE2)15.0[1]
Not SpecifiedInterleukin-5 (IL-5)3.7[2]
Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has demonstrated cytotoxic activity against multiple myeloma cell lines NCI-H929, U266, and OPM2[2]. However, one study found that unlike its aglycone, luteolin, luteolin glycosides (including this compound) did not exert any cytotoxic, anti-migratory, or anti-invasive effects on the triple-negative breast cancer cell line MDA-MB-231[3]. This highlights a potential cell-type specific action and underscores the importance of further investigation to delineate the spectrum of its anticancer activity. The aglycone, luteolin, has shown broader and more potent anticancer effects across numerous cancer cell lines including those of the breast, colon, lung, prostate, and esophagus[4][5][6][7].

Cell LineEffectObservationReference
NCI-H929 (Multiple Myeloma)CytotoxicityActive[2]
U266 (Multiple Myeloma)CytotoxicityActive[2]
OPM2 (Multiple Myeloma)CytotoxicityActive[2]
MDA-MB-231 (Breast Cancer)Cytotoxicity, Anti-migration, Anti-invasionNo effect[3]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols employed in the referenced studies.

Cell Viability and Cytotoxicity Assays
  • MTT/CCK-8 Assay: Cancer cell lines such as A549, H460, MES-SA-Dx5, EC1, and KYSE450 were seeded in 96-well plates.[7][8][9] After cell attachment, they were treated with varying concentrations of the test compound for 24, 48, or 72 hours. Subsequently, MTT or CCK-8 reagent was added to each well, and the plates were incubated for a specified period. The absorbance was then measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[8][9]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. After incubation, the concentration of nitrite in the culture medium was measured as an indicator of NO production using the Griess reagent.[1]

  • Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture medium of LPS-stimulated RAW 264.7 cells, treated with or without this compound, was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

Western Blot Analysis
  • Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, p-JNK, p-p38), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways and Visualizations

This compound and its aglycone, luteolin, exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.

Anti-inflammatory Signaling Pathway

Luteolin and its glycosides have been shown to inhibit inflammatory responses by targeting the NF-κB and PI3K-Akt signaling pathways.[1]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 upregulates Luteolin_glucoside This compound Luteolin_glucoside->Akt inhibits Luteolin_glucoside->NFκB inhibits Experimental_Workflow start Start cell_culture Cell Seeding (e.g., RAW 264.7, A549) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Biological Assays incubation->assay viability Cell Viability (MTT/CCK-8) assay->viability inflammation Inflammatory Markers (NO, PGE2, Cytokines) assay->inflammation western_blot Protein Expression (Western Blot) assay->western_blot data_analysis Data Analysis viability->data_analysis inflammation->data_analysis western_blot->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safe Disposal of Luteolin-4'-O-Glucoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Luteolin-4'-O-Glucoside as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

I. Essential Safety Precautions and Handling

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[2][3]

Handling:

  • Avoid creating dust.[3]

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound as "Hazardous Chemical Waste."

  • Segregate: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[4][5] Specifically, keep it separate from:

    • Acids and bases[5]

    • Oxidizing agents[6]

    • Aqueous waste, if possible, to avoid potential reactions or solubility issues.[5]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and sealable container compatible with chemical waste.[6] The original product container is often a suitable choice.[5]

  • Labeling: Affix a hazardous waste label to the container, detailing the contents (including "this compound" and any solvents), concentration, and date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be secure and away from general laboratory traffic.

Step 3: Disposal of Contaminated Materials

  • Sharps: Any chemically contaminated sharps (e.g., needles used for dissolving the compound) must be collected in a separate, puncture-proof sharps container labeled for hazardous chemical waste.[6]

  • Labware and PPE: Disposable items like gloves, pipette tips, and empty vials that are contaminated with this compound should be placed in the designated hazardous waste container.

  • Empty Containers: The original product container, even if empty, should be triple-rinsed with a suitable solvent (e.g., ethanol, methanol).[4] The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[7]

Step 4: Arranging for Final Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical safety office to arrange for the pickup and final disposal of the hazardous waste.[8]

  • Documentation: Complete any required waste manifest or pickup request forms accurately and completely.

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined, the following table summarizes relevant physical and toxicological data for Luteolin, which should be used as a conservative reference.

PropertyValueSource(s)
Physical State Solid Powder[9]
Molecular Formula C₂₁H₂₀O₁₁[10][11]
Molecular Weight 448.38 g/mol [10][11]
Acute Toxicity (Oral) LD50 not available; TDLO 20 mg/kg (mouse) for Luteolin[1]
Skin Irritation Causes skin irritation (Luteolin)[1]
Eye Irritation Causes serious eye irritation (Luteolin)[1]
Respiratory Irritation May cause respiratory irritation (Luteolin)[1][3]

IV. Experimental Protocols Cited

This disposal guide is based on standard chemical safety protocols and information extrapolated from Safety Data Sheets for the parent compound, Luteolin. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The primary "experimental protocol" is the adherence to established hazardous waste management procedures as outlined by regulatory bodies and institutional EH&S departments.

V. Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Luteolin_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First waste_gen Generate Waste (Unused compound, contaminated items) ppe->waste_gen segregate Segregate Waste (Label as Hazardous) waste_gen->segregate Categorize collect Collect in Designated Sealed Container segregate->collect storage Store in Satellite Accumulation Area collect->storage Secure contact_ehs Contact EH&S for Pickup storage->contact_ehs Request disposal Final Disposal by Authorized Personnel contact_ehs->disposal Hand-off

References

Personal protective equipment for handling Luteolin-4'-o-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of Luteolin-4'-o-glucoside. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from dust and splashes.[4]
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Powder-free gloves are recommended to avoid contamination.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Body Protection Laboratory CoatLong-sleeved to protect skin from accidental contact.
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powder outside of a fume hood or biological safety cabinet to prevent inhalation of dust particles.[4]

PPE_Workflow cluster_preparation Preparation cluster_handling Handling Procedure cluster_decontamination Decontamination & Disposal Assess_Hazards Assess Hazards (Assume powder is an irritant) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs selection Don_PPE Don PPE: 1. Lab Coat 2. Respirator 3. Goggles 4. Gloves Select_PPE->Don_PPE Handle_Compound Handle this compound in a ventilated enclosure Don_PPE->Handle_Compound Clean_Work_Area Clean and decontaminate work area Handle_Compound->Clean_Work_Area Doff_PPE Doff PPE in reverse order of donning Clean_Work_Area->Doff_PPE Dispose_Waste Dispose of contaminated PPE and chemical waste according to institutional guidelines Doff_PPE->Dispose_Waste

Handling and Storage Procedures

Engineering Controls:

  • Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or a biological safety cabinet is highly recommended to minimize inhalation exposure.

Safe Handling Practices:

  • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures can range from 2-8°C.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these immediate first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][5]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2][5] If skin irritation occurs, consult a physician.[2][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek medical attention if the individual feels unwell.[3]

First_Aid_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin_Contact Exposure->Skin_Contact Eye_Contact Eye_Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Skin Rinse Skin with Water Skin_Contact->Rinse_Skin Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Fresh_Air->Seek_Medical_Attention Rinse_Skin->Seek_Medical_Attention if irritation persists Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

  • Collect: Place the spilled material into a sealed container for disposal.

  • Clean: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

Disposal:

  • Waste Chemical: Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.